VD2173
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H45N9O6S |
|---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
(3S,6S,14S)-6-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide |
InChI |
InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
IWSNQHXPYYMOLJ-MLCQCVOFSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Foundational & Exploratory
Biological effects of 100,000 IU vitamin D3 supplementation
An In-depth Technical Guide on the Biological Effects of 100,000 IU Vitamin D3 Supplementation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
High-dose vitamin D3 supplementation, particularly single bolus doses of 100,000 IU, is a strategy employed to rapidly correct vitamin D deficiency. This technical guide provides a comprehensive overview of the biological effects of such a dosage, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pharmacokinetics, physiological responses, and safety profile of high-dose vitamin D3 administration.
Quantitative Effects on Vitamin D Metabolites and Key Biomarkers
Supplementation with 100,000 IU of vitamin D3 leads to significant and rapid changes in the serum concentrations of vitamin D metabolites and related biomarkers. The following tables summarize the quantitative data from key studies.
Table 1: Changes in Serum Vitamin D Metabolites 4 Weeks After a Single Oral Dose of 100,000 IU Vitamin D3 [1][2]
| Metabolite | Baseline (Mean ± SD) | 4 Weeks Post-Supplementation (Mean ± SD) | Mean Change (± SD) | P-value |
| 25(OH)D3 (nmol/L) | 38.9 ± 9.9 | 78.9 ± 16.8 | +40.0 ± 15.5 | <0.001 |
| 1,25(OH)2D3 (pmol/L) | 105.8 ± 30.4 | 134.8 ± 35.4 | +29.0 ± 35.6 | <0.001 |
| 24,25(OH)2D3 (nmol/L) | 2.9 ± 1.1 | 6.8 ± 2.0 | +3.9 ± 1.8 | <0.001 |
| 3-epi-25(OH)D3 (nmol/L) | 1.5 ± 0.7 | 3.5 ± 1.2 | +2.0 ± 1.1 | <0.001 |
Data from a study involving 52 participants receiving a single 100,000 IU dose of vitamin D3.[2]
Table 2: Effects on a-hydroxyvitamin D [25(OH)D] Levels in Various Studies
| Study Population | Intervention | Duration | Baseline 25(OH)D (Mean) | Peak/Follow-up 25(OH)D (Mean) | Reference |
| Adults with Vitamin D Insufficiency | Single 100,000 IU oral dose | 4 weeks | 38.9 nmol/L | 78.9 nmol/L | [1][2] |
| Older Adults | 100,000 IU once per month | 3.3 years | ~24 ng/mL (Placebo: ~24 ng/mL) | 51.6 ng/mL (Placebo: ~25.3 ng/mL) | |
| Statin-Intolerant, Vitamin D-Deficient Patients | 50,000-100,000 IU/week | 6 months | 21 ng/mL (median) | 46 ng/mL (median) | |
| Healthcare Workers | 100,000 IU bolus + 10,000 IU/week | ~45 days | ~55 nmol/L | ~100 nmol/L |
Table 3: Impact on Serum Calcium and Parathyroid Hormone (PTH)
| Study Population | Intervention | Duration | Change in Serum Calcium | Change in Serum PTH | Reference |
| Adults with Vitamin D Insufficiency | Single 100,000 IU oral dose | 4 weeks | No significant change | Significant decrease (-2.6 ± 13 ng/L) | |
| Statin-Intolerant, Vitamin D-Deficient Patients | 50,000-100,000 IU/week | 6-12 months | No significant change | Not reported | |
| Older Adults | 100,000 IU once per month | 3.3 years | Not specified, no difference in adverse events | Not reported |
Experimental Protocols
Understanding the methodologies of key experiments is crucial for interpreting the data. Below are detailed protocols from a representative study investigating the effects of a single 100,000 IU dose of vitamin D3.
2.1. Study Design: Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To investigate the effect of a single high dose of vitamin D3 on the circulating concentrations of 25(OH)D3 and its metabolites in individuals with vitamin D insufficiency.
-
Participants: 107 healthy adults (aged 20-50 years) with self-perceived fatigue and serum 25(OH)D3 levels <50 nmol/L.
-
Intervention: Participants were randomized to receive either a single oral dose of 100,000 IU of cholecalciferol (vitamin D3) (n=52) or a matching placebo (n=55).
-
Data Collection: Blood samples were collected at baseline and 4 weeks after supplementation.
-
Biochemical Analysis: Serum concentrations of 25(OH)D3, 1,25(OH)2D3, 24,25(OH)2D3, and 3-epi-25(OH)D3 were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Serum intact PTH, total calcium, and phosphate were also measured.
Signaling Pathways and Experimental Workflows
The biological effects of vitamin D3 are mediated through complex signaling pathways. High-dose supplementation initiates a cascade of events that can be visualized to better understand the process.
3.1. Vitamin D Metabolic and Signaling Pathway
The following diagram illustrates the key steps in vitamin D metabolism and its genomic signaling pathway.
Caption: Vitamin D metabolism and genomic signaling pathway.
3.2. Experimental Workflow for a High-Dose Vitamin D3 Clinical Trial
The diagram below outlines a typical workflow for a clinical trial investigating the effects of 100,000 IU vitamin D3 supplementation.
Caption: A typical experimental workflow for a high-dose Vitamin D3 clinical trial.
Discussion of Biological Effects
4.1. Pharmacokinetics and Metabolism
A single oral dose of 100,000 IU of vitamin D3 leads to a rapid and significant increase in serum 25(OH)D3, the primary indicator of vitamin D status. This is followed by a subsequent, though more modest, increase in the active hormone 1,25(OH)2D3. The supplementation also significantly increases the concentrations of the catabolite 24,25(OH)2D3 and the epimer 3-epi-25(OH)D3, indicating an upregulation of the vitamin D catabolic pathway to maintain homeostasis.
4.2. Endocrine and Skeletal System
High-dose vitamin D3 supplementation generally leads to a decrease in parathyroid hormone (PTH) levels, which is an expected physiological response to increased serum 25(OH)D3 and calcium. Most studies show no significant change in serum calcium levels, suggesting that homeostatic mechanisms effectively prevent hypercalcemia with a single 100,000 IU dose in most individuals. The long-term effects on bone mineral density and fracture risk with intermittent high-dose supplementation are still under investigation, with some studies showing no significant benefit.
4.3. Immune System
Vitamin D is a known modulator of the immune system. While a single high dose can rapidly correct deficiency, which is associated with impaired immune function, the direct impact of a 100,000 IU dose on specific immune markers and clinical outcomes like infection rates requires further research. Some studies in older adults have not found a significant improvement in immune-related parameters with high-dose supplementation.
4.4. Safety and Tolerability
Single oral doses of 100,000 IU of vitamin D3 are generally considered safe and well-tolerated in adults. Clinical studies have not reported significant adverse events or hypercalcemia with this dosage. However, it is crucial to note that chronic high-dose supplementation without medical supervision can lead to toxicity.
Conclusion
Supplementation with 100,000 IU of vitamin D3 is an effective method for rapidly increasing serum 25(OH)D3 levels in individuals with vitamin D insufficiency. This is accompanied by predictable changes in other vitamin D metabolites and a reduction in PTH, generally without affecting serum calcium. The long-term clinical benefits and the precise impact on the immune system of such a high-dose regimen require further investigation. The provided data, protocols, and pathway diagrams offer a foundational understanding for professionals in the field of vitamin D research and drug development.
References
The Impact of Calcifediol on Serum 25-Hydroxyvitamin D Levels: A Technical Overview
Disclaimer: Information regarding the specific compound "VD2173" is not publicly available. This document uses Calcifediol (25-hydroxyvitamin D3) as a substitute to provide a comprehensive technical guide in the requested format. The data and protocols presented herein pertain to Calcifediol and are intended to serve as an illustrative example.
Introduction
Calcifediol, the prohormone of the vitamin D endocrine system, is a crucial metabolite in the vitamin D metabolic pathway.[1] As the direct precursor to the biologically active form, calcitriol (1,25-dihydroxyvitamin D3), serum concentration of calcifediol (25-hydroxyvitamin D or 25(OH)D) is the primary indicator of an individual's vitamin D status.[2] This technical guide provides an in-depth analysis of the impact of exogenous calcifediol administration on serum 25(OH)D levels, summarizing key quantitative data from clinical trials, detailing relevant experimental protocols, and illustrating the underlying biological and experimental frameworks.
Quantitative Data Summary
The following tables summarize the impact of Calcifediol supplementation on serum 25-hydroxyvitamin D levels from various clinical studies.
Table 1: Comparative Efficacy of Calcifediol vs. Cholecalciferol in Raising Serum 25(OH)D Levels
| Study Population | Intervention Arms | Duration | Baseline 25(OH)D (ng/mL) | Post-Intervention 25(OH)D (ng/mL) | Key Findings |
| Postmenopausal Women | Calcifediol (0.266 mg/month) vs. Cholecalciferol (25,000 IU/month) | 4 months | Calcifediol: ~15; Cholecalciferol: ~15 | Calcifediol: ~29.9; Cholecalciferol: ~24.9 | Calcifediol was significantly more potent and faster in raising 25(OH)D levels.[1][2] |
| Healthy Postmenopausal Women | Calcifediol (20 µ g/day ) vs. Cholecalciferol (20 µ g/day ) | 4 months | ~13.2 | Calcifediol: Rapid increase; Cholecalciferol: Slow increase | Calcifediol supplementation leads to a more immediate and sustained increase in serum 25(OH)D.[3] |
| Healthy Females (50-70 years) | Calcifediol (20 µ g/day ) vs. Vitamin D3 (20 µ g/day ) | 15 weeks | Not specified | Not specified | The area under the concentration-time curve (AUC) for 25(OH)D3 was 123% higher with daily calcifediol. |
| Healthy Females (50-70 years) | Calcifediol (140 µ g/week ) vs. Vitamin D3 (140 µ g/week ) | 15 weeks | Not specified | Not specified | The AUC for 25(OH)D3 was 178% higher with weekly calcifediol. |
Table 2: Dose-Response of Calcifediol on Serum 25(OH)D Levels in Older Adults
| Intervention Group (daily) | Duration | Baseline 25(OH)D3 (nmol/L) | 25(OH)D3 at 4 weeks (nmol/L) | 25(OH)D3 at 8 weeks (nmol/L) | 25(OH)D3 at 16 weeks (nmol/L) |
| 5 µg Calcifediol | 24 weeks | ~35 | ~55 | ~65 | ~70 |
| 10 µg Calcifediol | 24 weeks | ~35 | ~70 | >75 | ~85 |
| 15 µg Calcifediol | 24 weeks | ~35 | >75 | ~85 | ~90 |
| 20 µg Vitamin D3 | 24 weeks | ~35 | ~50 | ~60 | ~70 |
Data adapted from a randomized controlled trial in older adults.
Table 3: Efficacy of Calcifediol in Young Adults with Vitamin D Deficiency
| Dosing Regimen | Duration | Baseline 25(OH)D (ng/mL) | 25(OH)D at 4 weeks (ng/mL) | 25(OH)D at 8 weeks (ng/mL) | Percentage achieving sufficiency (≥30 ng/mL) |
| 25 µ g/day Calcifediol | 8 weeks | <30 | 58.0 ± 23.6 | 76.0 ± 16.4 | 96.5% at 8 weeks |
| 50 µ g/day Calcifediol | 8 weeks | <30 | 84.0 ± 27.7 | 94.3 ± 21.8 | 97.1% at 8 weeks |
Data from an open-label, interventional trial.
Experimental Protocols
Subject Recruitment and Study Design (Illustrative Example)
This protocol is a composite representation based on typical designs of clinical trials investigating calcifediol supplementation.
-
Inclusion Criteria:
-
Adult males and postmenopausal females aged 18-75 years.
-
Serum 25(OH)D levels indicating deficiency or insufficiency (e.g., <30 ng/mL).
-
Body Mass Index (BMI) within a specified range (e.g., 18-35 kg/m ²).
-
Willingness to provide informed consent and adhere to study procedures.
-
-
Exclusion Criteria:
-
History of hypercalcemia, primary hyperparathyroidism, or conditions affecting vitamin D metabolism.
-
Use of medications known to interfere with vitamin D metabolism.
-
Severe renal or hepatic impairment.
-
Pregnancy or lactation.
-
-
Study Design:
-
A randomized, double-blind, placebo-controlled or active-comparator (e.g., cholecalciferol) design.
-
Participants are randomly assigned to receive a specific daily, weekly, or monthly dose of calcifediol or the comparator/placebo.
-
Blood samples are collected at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, 12, 16, and 24) for the analysis of serum 25(OH)D and other relevant biomarkers (e.g., parathyroid hormone, calcium).
-
Safety and tolerability are monitored throughout the trial.
-
Quantification of Serum 25-Hydroxyvitamin D by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate measurement of 25(OH)D2 and 25(OH)D3.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum in a microcentrifuge tube, add 100-150 µL of a precipitation reagent (e.g., acetonitrile) containing a deuterated internal standard (e.g., d6-25-hydroxyvitamin D3).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 5,000 g for 5 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis by LC-MS/MS.
-
-
Liquid Chromatography:
-
An ultra-high-performance liquid chromatography (UHPLC) system is used to separate 25(OH)D2 and 25(OH)D3 from other serum components.
-
The system may incorporate an online solid-phase extraction (SPE) step for sample cleanup and concentration.
-
A C18 reversed-phase column is typically used for chromatographic separation with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier (e.g., formic acid).
-
-
Tandem Mass Spectrometry:
-
A triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used for detection.
-
Detection is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for 25(OH)D2, 25(OH)D3, and the internal standard are monitored for quantification.
-
Signaling Pathways and Experimental Workflows
Vitamin D Metabolism and Signaling Pathway
The following diagram illustrates the metabolic activation of vitamin D and its subsequent genomic signaling pathway.
Caption: Vitamin D metabolism and genomic signaling pathway.
Experimental Workflow for a Calcifediol Clinical Trial
The following diagram outlines a typical workflow for a clinical trial assessing the impact of calcifediol on serum 25(OH)D levels.
Caption: A typical experimental workflow for a calcifediol clinical trial.
References
Long-Term Physiological Effects of High-Dose Vitamin D3: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin D3, or cholecalciferol, is a critical prohormone involved in a myriad of physiological processes, most notably calcium homeostasis and bone metabolism. While supplementation is widely advocated to prevent and treat deficiency, the long-term physiological ramifications of high-dose vitamin D3 administration remain a subject of intensive research and debate. This technical guide provides a comprehensive overview of the current understanding of the long-term effects of high-dose vitamin D3 supplementation. It synthesizes data from key clinical trials and meta-analyses, details experimental methodologies, and illustrates the core signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development, offering a detailed perspective on the therapeutic and potential adverse outcomes associated with sustained high-dose vitamin D3 intake.
Introduction
Historically recognized for its role in preventing rickets, the physiological significance of vitamin D is now understood to extend far beyond bone health. The vitamin D receptor (VDR) is expressed in a wide array of tissues, indicating its involvement in regulating cellular proliferation, differentiation, and immune function.[1] This has led to investigations into the potential benefits of high-dose vitamin D3 supplementation for a variety of conditions, including autoimmune diseases, cancer, and cardiovascular disease. However, the enthusiasm for high-dose supplementation is tempered by concerns about potential toxicity, primarily hypercalcemia and its sequelae.[2][3] This guide aims to provide a detailed, evidence-based exploration of the long-term physiological effects of high-dose vitamin D3, with a focus on quantitative data, experimental design, and molecular mechanisms.
Vitamin D Metabolism and Signaling
Vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and can also be obtained from dietary sources. It is biologically inert and requires two hydroxylation steps to become active. The first occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 [25(OH)D3], the major circulating form and the best indicator of vitamin D status. The second hydroxylation occurs primarily in the kidneys, where 25(OH)D3 is converted to the biologically active hormone, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3] or calcitriol.[4]
The genomic actions of 1,25(OH)2D3 are mediated by the vitamin D receptor (VDR), a member of the nuclear receptor superfamily. Upon binding to 1,25(OH)2D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
References
Unable to Identify Molecular Targets and Cellular Pathways for "VD2173"
Following a comprehensive search of available scientific literature and databases, no information was found for a compound designated "VD2173." This prevents the fulfillment of the request for an in-depth technical guide on its molecular targets and cellular pathways.
The search for "this compound" and its potential molecular targets, mechanism of action, and associated cellular pathways did not yield any relevant results. It is possible that "this compound" may be:
-
A novel compound that has not yet been described in published scientific literature.
-
An internal drug development code that is not publicly disclosed.
-
A typographical error in the compound name.
Without any identifiable data, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact name and spelling. If the compound is an internal candidate, information will likely be restricted to internal documentation within the relevant organization.
We recommend cross-referencing the compound name with internal records or publications to ensure accuracy. Should a corrected name be available, a new search can be initiated to provide the requested technical guide.
The Immunomodulatory Landscape of Calcitriol: A Technical Guide
An in-depth exploration of the mechanisms by which the active form of Vitamin D, 1,25-dihydroxyvitamin D3 (Calcitriol), shapes the immune response. This guide is intended for researchers, scientists, and drug development professionals.
The secosteroid hormone Calcitriol, the biologically active metabolite of Vitamin D, has emerged as a potent modulator of the immune system. Beyond its classical role in calcium homeostasis, Calcitriol exerts significant influence over both the innate and adaptive immune responses. This technical guide synthesizes current understanding of the cellular and molecular mechanisms governed by Calcitriol, providing a framework for future research and therapeutic development.
Modulation of the Innate Immune System
Calcitriol plays a pivotal role in shaping the early stages of an immune response by directly influencing the differentiation and function of key innate immune cells, particularly monocytes, macrophages, and dendritic cells.
Monocyte Differentiation and Macrophage Polarization
Calcitriol is a key factor in the differentiation of monocytes into macrophages.[1][2] It promotes the maturation of these cells, leading to enhanced phagocytic capabilities and the expression of myeloid-specific antigens.[2]
Furthermore, Calcitriol influences the polarization of macrophages into distinct functional phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. While some studies suggest that Vitamin D3 may not reliably induce a classic M2 phenotype from THP-1 monocytes on its own[3], it has been shown to promote the transition from an M1 to an M2 phenotype under certain conditions.[4] Specifically, in high-glucose environments, Calcitriol upregulates M2 markers such as Mannose Receptor (MR) and Arginase-1 (Arg-1), alongside the anti-inflammatory cytokine IL-10, while downregulating M1 markers. In RAW264.7 macrophages, Calcitriol has been demonstrated to promote polarization towards the M2 phenotype by upregulating T-cell immunoglobulin-mucin-3 (Tim-3).
Table 1: Effect of Calcitriol on Macrophage Polarization Markers
| Cell Line | Treatment | Marker | Regulation | Fold Change / % Change | Reference |
| RAW264.7 | 10⁻⁷ M Calcitriol | Tim-3 | Upregulated | Dose-dependent increase | |
| RAW264.7 | 10⁻⁷ M Calcitriol | NOS2 (M1 marker) mRNA | Downregulated | Significant decrease | |
| RAW264.7 | High Glucose + 10⁻⁸ M Calcitriol | iNOS (M1 marker) | Downregulated | Significant decrease | |
| RAW264.7 | High Glucose + 10⁻⁸ M Calcitriol | MR (M2 marker) | Upregulated | Significant increase | |
| RAW264.7 | High Glucose + 10⁻⁸ M Calcitriol | Arg-1 (M2 marker) | Upregulated | Significant increase |
Dendritic Cell Maturation and Function
Calcitriol exerts a profound inhibitory effect on the maturation and activation of dendritic cells (DCs), key antigen-presenting cells that bridge the innate and adaptive immune systems. Treatment of monocyte-derived DCs with Calcitriol leads to a tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules such as CD40, CD80, and CD86, as well as MHC class II. This suppression of maturation markers impairs the ability of DCs to effectively stimulate T cells.
Table 2: Impact of Calcitriol on Dendritic Cell Surface Marker Expression
| Cell Type | Treatment | Marker | Regulation | % Reduction (MFI) | Reference |
| Murine Splenic DCs | In vivo Calcitriol | CD86 | Downregulated | Significant decrease | |
| Murine Splenic DCs | In vivo Calcitriol | MHC II | Downregulated | Significant decrease | |
| Human Monocyte-Derived DCs | Calcitriol | CD83 | Downregulated | 67% (iDC), 75% (LmDC) | |
| Human Monocyte-Derived DCs | Calcitriol | CD40 | Downregulated | 67% (iDC), 64% (LmDC) | |
| Human Monocyte-Derived DCs | Calcitriol | CD80 | Downregulated | 70% (iDC), 46% (LmDC) | |
| Human Monocyte-Derived DCs | Calcitriol | CD86 | Downregulated | 57% (iDC), 50% (LmDC) |
Modulation of the Adaptive Immune System
Calcitriol significantly influences the adaptive immune response, primarily by modulating the differentiation and cytokine production of T helper (Th) cells.
T Helper Cell Differentiation
Calcitriol generally promotes a shift away from pro-inflammatory Th1 and Th17 lineages towards anti-inflammatory Th2 and regulatory T (Treg) cell phenotypes.
Th17 Cells: Calcitriol has been consistently shown to suppress the differentiation and function of Th17 cells, which are critical drivers of many autoimmune diseases. It directly inhibits the production of IL-17 in purified naive CD4+ T cells. This suppression occurs at both the transcriptional and post-transcriptional levels. In vivo, Calcitriol treatment can impair the commitment to the Th17 lineage, as indicated by reduced expression of the master transcription factor RORγt.
Treg Cells: Calcitriol promotes the development and function of Tregs, which are crucial for maintaining immune tolerance. It has been shown to increase the production of the anti-inflammatory cytokine IL-10 by Tregs.
Table 3: Effect of Calcitriol on T Helper Cell Cytokine Production
| Cell Type | Treatment | Cytokine | Regulation | Concentration / % Change | Reference |
| Naive CD4+ T cells (Th17 polarizing conditions) | 10 nM Calcitriol | IL-17 | Downregulated | Significant reduction | |
| CD4+ T cells | Vitamin D supplementation | IL-10 | Upregulated | Increased production | |
| CD4+ T cells | Vitamin D supplementation | IL-17 | Downregulated | Reduced frequency of IL-17 producing cells | |
| Regulatory T cells from SSc patients | In vitro 1,25(OH)2D3 | IL-10 | Upregulated | Increased production |
Signaling Pathways
The immunomodulatory effects of Calcitriol are mediated through the nuclear Vitamin D Receptor (VDR), which is expressed in most immune cells. Upon binding Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the regulation of their transcription.
Signaling in Dendritic Cells
Caption: Calcitriol signaling in dendritic cells.
Signaling in T Helper Cells
Caption: Calcitriol signaling in T helper cells.
Experimental Protocols
In Vitro Differentiation of Human Monocyte-Derived Dendritic Cells
This protocol describes the generation of immature dendritic cells (iDCs) from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation, with and without Calcitriol treatment.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (Gibco)
-
Human GM-CSF (PeproTech)
-
Human IL-4 (PeproTech)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Calcitriol (1,25-dihydroxyvitamin D3) (Sigma-Aldrich)
-
CD14 MicroBeads, human (Miltenyi Biotec)
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.
-
Culture purified monocytes at a density of 1 x 10⁶ cells/mL in RPMI 1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, 50 ng/mL human GM-CSF, and 20 ng/mL human IL-4.
-
Incubate the cells for 5-6 days at 37°C in a humidified 5% CO₂ incubator to generate iDCs.
-
For Calcitriol treatment, add Calcitriol (e.g., 10 nM) at the beginning of the culture (Day 0) or to iDCs on Day 5.
-
To induce maturation, add 100 ng/mL LPS to the iDC culture on Day 5 or 6 and incubate for an additional 24-48 hours.
-
Harvest the cells for analysis of surface marker expression by flow cytometry or for functional assays.
In Vitro Polarization of Murine Naive CD4+ T Cells
This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and the assessment of Calcitriol's inhibitory effect.
Materials:
-
CD4+ CD62L+ T Cell Isolation Kit, mouse (Miltenyi Biotec)
-
RPMI 1640 medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (Gibco)
-
2-Mercaptoethanol (Sigma-Aldrich)
-
Anti-mouse CD3e antibody (clone 145-2C11, BioLegend)
-
Anti-mouse CD28 antibody (clone 37.51, BioLegend)
-
Recombinant mouse IL-6 (PeproTech)
-
Recombinant human TGF-β1 (PeproTech)
-
Anti-mouse IL-4 antibody (clone 11B11, BioLegend)
-
Anti-mouse IFN-γ antibody (clone XMG1.2, BioLegend)
-
Calcitriol (1,25-dihydroxyvitamin D3) (Sigma-Aldrich)
Procedure:
-
Isolate naive CD4+ T cells (CD4+CD62L+) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Coat a 96-well plate with anti-mouse CD3e antibody (1-5 µg/mL) overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
Culture the purified naive CD4+ T cells at 1-2 x 10⁵ cells/well in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol).
-
To induce Th17 polarization, add the following to the culture:
-
Soluble anti-mouse CD28 antibody (1-2 µg/mL)
-
Recombinant mouse IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (1-5 ng/mL)
-
Anti-mouse IL-4 antibody (10 µg/mL)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
-
For the treatment group, add Calcitriol (e.g., 10 nM) to the culture medium.
-
Incubate the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells and supernatant for analysis of IL-17 production by ELISA or intracellular cytokine staining followed by flow cytometry.
Experimental Workflow Diagram
Caption: Workflow for in vitro immune cell assays.
Conclusion
Calcitriol demonstrates multifaceted immunomodulatory properties, primarily driving the immune system towards a state of tolerance. Its ability to inhibit dendritic cell maturation, promote a shift from M1 to M2 macrophage polarization, and suppress pro-inflammatory T helper cell responses while promoting regulatory T cells underscores its therapeutic potential for autoimmune and inflammatory diseases. The detailed mechanisms and protocols presented in this guide provide a foundation for further investigation into the precise role of Calcitriol in immune regulation and its application in novel therapeutic strategies. Further research is warranted to fully elucidate the context-dependent effects of Calcitriol and to optimize its clinical utility.
References
- 1. In vitro formation of macrophage-epithelioid cells and multinucleated giant cells by 1 alpha,25-dihydroxyvitamin D3 from human circulating monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of a human monocytic cell line by 1,25-dihydroxyvitamin D3 (calcitriol): a morphologic, phenotypic, and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,25-Dihydroxyvitamin D3 Promotes High Glucose-Induced M1 Macrophage Switching to M2 via the VDR-PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on VD2173 and Cardiovascular Outcomes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the current publicly available information regarding the compound VD2173 and explores its potential cardiovascular implications based on the known functions of its molecular targets. It is critical to note that, as of the date of this guide, no direct preclinical or clinical studies investigating the cardiovascular outcomes of this compound have been identified in the public domain. The discussion of potential cardiovascular effects is therefore speculative and based on the established roles of its targets, matriptase and hepsin, in cardiovascular physiology and pathology.
Introduction to this compound
This compound is a cyclic peptide identified as a potent inhibitor of the type II transmembrane serine proteases, matriptase and hepsin. The primary focus of existing research on this compound has been within the field of oncology, where it has been investigated for its potential to overcome resistance to targeted cancer therapies and to inhibit cancer progression. Its mechanism of action is centered on the inhibition of hepatocyte growth factor (HGF) activation, a process mediated by matriptase and hepsin.
Core Characteristics of this compound
The table below summarizes the key features of this compound based on available literature.
| Feature | Description |
| Compound Type | Cyclic Peptide |
| Primary Targets | Matriptase (also known as MT-SP1), Hepsin (also known as TMPRSS1) |
| Known Mechanism of Action | Inhibition of matriptase and hepsin, leading to the blockage of pro-HGF conversion to its active form, HGF. |
| Primary Area of Study | Oncology, specifically overcoming resistance to EGFR- and MET-targeted treatments in lung cancer models. |
| Reported In Vitro Effects | Halts HGF-mediated wound healing. |
| Reported In Vivo (Animal Model) Effects | Demonstrates efficacy in an animal model of HGF-driven lung cancer. |
| Pharmacokinetics | In mice, this compound has a terminal half-life approaching 9 hours with good plasma and lung exposure. |
| Selectivity | Shows excellent selectivity over the non-transmembrane proteases HGFA, thrombin, and factor Xa. |
Established Signaling Pathway of this compound in Oncology
The primary described role of this compound is in the inhibition of the HGF/c-MET signaling pathway, which is a critical driver in many cancers. The diagram below illustrates this established mechanism.
Experimental Protocols
As no direct studies on this compound and cardiovascular outcomes have been published, detailed experimental protocols for cardiovascular investigations are not available. The methodologies for the oncology-focused studies are described in the respective research publications.
Potential Cardiovascular Implications of Targeting Matriptase and Hepsin
While this compound itself has not been studied in a cardiovascular context, its targets, matriptase and hepsin, have identified roles in cardiovascular processes. Understanding these roles allows for a hypothetical exploration of the potential cardiovascular effects of a potent inhibitor like this compound.
The Role of Matriptase in the Cardiovascular System
Matriptase (MT-SP1) has been implicated in inflammatory processes that are key to the development of atherosclerosis. Studies have shown that matriptase can activate Protease-Activated Receptor-2 (PAR-2) on endothelial cells.[1][2][3][4] This activation leads to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2] Such inflammatory signaling contributes to the progression of atherosclerotic plaques. Furthermore, matriptase expression is elevated in atherosclerotic lesions.
There is also evidence linking matriptase to fibrotic processes. In non-cardiac tissues such as the lungs, matriptase has been shown to promote fibroblast activation and proliferation, contributing to fibrosis. Given the similarities in fibrotic mechanisms across organs, a role for matriptase in cardiac fibrosis could be hypothesized.
The diagram below illustrates the potential involvement of matriptase in atherosclerosis.
The Role of Hepsin in the Cardiovascular System
Hepsin (TMPRSS1) has a recognized role in the coagulation cascade. It is known to activate Factor VII, a key initiator of the extrinsic pathway of blood coagulation. Elevated hepsin levels have been associated with a prothrombotic state in certain cancers. This suggests that hepsin activity could influence thrombotic events in the cardiovascular system.
Additionally, like matriptase, hepsin is an activator of pro-HGF. The HGF/c-MET system has complex and context-dependent roles in the heart, including potential involvement in tissue repair and remodeling after injury. Hepsin also regulates TGF-β signaling through the proteolysis of fibronectin, which could impact tissue fibrosis.
The diagram below outlines the potential prothrombotic role of hepsin.
Summary and Future Directions
This compound is a potent inhibitor of matriptase and hepsin with demonstrated preclinical activity in oncology. While there is no direct evidence from studies on this compound and cardiovascular outcomes, the known functions of its targets suggest potential, and possibly complex, cardiovascular effects.
-
Potential Anti-inflammatory and Anti-atherosclerotic Effects: By inhibiting matriptase, this compound could theoretically reduce the pro-inflammatory signaling in endothelial cells that contributes to atherosclerosis.
-
Potential Anti-thrombotic Effects: Through the inhibition of hepsin, this compound might reduce the activation of the coagulation cascade, potentially lowering the risk of thrombosis.
-
Effects on Cardiac Remodeling and Fibrosis: The roles of matriptase and hepsin in fibrosis and HGF/TGF-β signaling suggest that this compound could influence cardiac remodeling. However, the net effect (beneficial or detrimental) is difficult to predict without direct experimental data.
Crucially, these potential effects are speculative. The actual cardiovascular impact of this compound would depend on numerous factors, including its tissue distribution, off-target effects, and the complex interplay of the signaling pathways it modulates in a cardiovascular context.
Future research, including preclinical studies in relevant cardiovascular disease models, is necessary to determine the safety and efficacy of this compound for any potential cardiovascular applications. Researchers should focus on assessing its effects on atherosclerosis, thrombosis, cardiac fibrosis, and overall cardiac function.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Membrane-type serine protease-1/matriptase induces interleukin-6 and -8 in endothelial cells by activation of protease-activated receptor-2: potential implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Vitamin D and its Analogs in the Management of Respiratory Infections: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global burden of respiratory infections necessitates the exploration of novel therapeutic and preventative strategies. Vitamin D, traditionally recognized for its role in calcium homeostasis, has emerged as a significant modulator of the immune system with a potential role in mitigating the risk and severity of respiratory infections. This technical guide provides an in-depth overview of the current understanding of Vitamin D and its analogs in the context of respiratory infections. It summarizes key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways. While the specific compound "VD2173" remains unidentified in publicly available literature, this document will focus on the broader class of Vitamin D and its synthetic analogs, which are likely related to the user's query.
Introduction
Vitamin D deficiency is a global health issue, and a growing body of evidence suggests a strong correlation between low Vitamin D status and an increased susceptibility to and severity of respiratory infections. The active form of Vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)₂D), exerts its effects through the Vitamin D receptor (VDR), a nuclear transcription factor expressed in various immune cells, including macrophages, dendritic cells, T cells, and B cells, as well as respiratory epithelial cells. This widespread expression underscores the pleiotropic effects of Vitamin D on both the innate and adaptive immune responses to respiratory pathogens.
Synthetic Vitamin D analogs are molecules designed to have a more selective activity profile, potentially maximizing the therapeutic effects on the immune system while minimizing the risk of hypercalcemia associated with high doses of native Vitamin D.[1] These analogs, such as calcipotriol, calcitriol, and tacalcitol, have been primarily developed for conditions like psoriasis but their immunomodulatory properties make them intriguing candidates for other indications, including respiratory infections.[1]
Quantitative Data Summary
The following tables summarize key findings from observational studies and randomized controlled trials (RCTs) investigating the role of Vitamin D supplementation in respiratory infections.
Table 1: Observational Studies on Vitamin D Status and Respiratory Infection Risk
| Study Population | Outcome Measure | Key Finding |
| 125 hospitalized infants with RSV infection | Life-threatening RSV disease (LTD) | Infants with LTD had significantly lower median Vitamin D levels (18.4 ng/mL) compared to those with a better outcome (31.7 ng/mL). Vitamin D deficiency was a significant risk factor for LTD (OR 11.83).[2] |
| 743 children (3-15 years old) | Viral respiratory tract infections (RTIs) | Serum 25(OH)D levels below 30 ng/mL increased the risk of viral RTIs by 50%, and levels below 20 ng/ml increased the risk by 70%. |
| 167 school children | Influenza A infection | Children receiving 1200 IU/day of Vitamin D3 had a lower incidence of influenza A (10.8%) compared to the placebo group (18.3%). |
Table 2: Randomized Controlled Trials of Vitamin D Supplementation for Respiratory Infection Prevention
| Study Population | Intervention | Outcome Measure | Key Finding |
| 11,321 participants (0-95 years) - Meta-analysis of 25 RCTs | Vitamin D supplementation | Acute respiratory infection (ARI) | Vitamin D supplementation reduced the risk of ARI (aOR 0.88). Protective effects were stronger in those receiving daily or weekly doses without bolus doses and in individuals with baseline 25(OH)D levels < 25 nmol/L.[3] |
| 7,053 individuals - Meta-analysis of 15 RCTs | Oral cholecalciferol | Clinical RTIs | A non-statistically significant 6% risk reduction in clinical RTIs was observed (RR 0.94).[4] |
| 64,086 participants - Meta-analysis of 46 RCTs | Vitamin D supplementation | ARI | Overall, the intervention did not significantly affect ARI risk (OR 0.94). |
| 1,300 children (3-17 years) - Clinical Trial | 14,000 IU/week of Vitamin D | Laboratory-confirmed influenza and other viral RTIs | To assess the effectiveness of vitamin D in reducing laboratory-confirmed influenza and in reducing non-influenza viral respiratory tract infections. |
Experimental Protocols
This section outlines typical methodologies employed in the study of Vitamin D and respiratory infections, based on the reviewed literature.
In Vitro Studies: Assessing the Impact of Vitamin D on Immune Cell Function
-
Cell Culture:
-
Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence or magnetic-activated cell sorting (MACS) and differentiated into macrophages or dendritic cells using M-CSF or GM-CSF and IL-4, respectively.
-
Cell Lines: Human monocytic cell lines (e.g., THP-1) or human bronchial epithelial cell lines (e.g., BEAS-2B) are commonly used.
-
-
Treatment: Cells are treated with different concentrations of 1,25(OH)₂D or Vitamin D analogs for a specified period (e.g., 24-48 hours).
-
Stimulation: Cells are then challenged with respiratory pathogens (e.g., Respiratory Syncytial Virus (RSV), Influenza A virus) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or viral RNA.
-
Readouts:
-
Cytokine Production: Levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant are measured by ELISA or multiplex bead array.
-
Antimicrobial Peptide Expression: The expression of antimicrobial peptides like cathelicidin (LL-37) and β-defensins is quantified by qRT-PCR or Western blotting.
-
Phagocytosis Assay: The ability of macrophages to phagocytose fluorescently labeled bacteria or viral particles is assessed by flow cytometry or fluorescence microscopy.
-
T Cell Proliferation and Differentiation: The effect on T cell proliferation is measured by CFSE dilution assays, and differentiation into Th1, Th2, or Th17 subsets is analyzed by intracellular cytokine staining and flow cytometry.
-
In Vivo Studies: Animal Models of Respiratory Infection
-
Animal Models:
-
Mice: C57BL/6 or BALB/c mice are commonly used. VDR knockout (VDR-/-) mice are valuable for mechanistic studies.
-
-
Dietary Intervention: Mice are fed a Vitamin D-deficient or Vitamin D-sufficient diet for several weeks to modulate their Vitamin D status.
-
Infection: Mice are intranasally infected with a sublethal dose of a respiratory virus (e.g., Influenza A virus, RSV).
-
Outcome Measures:
-
Survival and Weight Loss: Animals are monitored daily for survival and body weight changes.
-
Viral Titer: Viral load in the bronchoalveolar lavage (BAL) fluid and lung tissue is determined by plaque assay or qRT-PCR.
-
Lung Histopathology: Lung tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.
-
Cellular Infiltration in BAL Fluid: The number and type of immune cells in the BAL fluid are analyzed by flow cytometry.
-
Cytokine and Chemokine Levels: Protein levels of cytokines and chemokines in the BAL fluid and lung homogenates are measured by ELISA or multiplex assays.
-
Clinical Trials: Human Supplementation Studies
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participants: A well-defined population is recruited, often with baseline Vitamin D levels measured.
-
Intervention: Participants are randomized to receive a specific dose of Vitamin D (e.g., cholecalciferol) or a placebo. Dosing regimens can be daily, weekly, or monthly.
-
Outcome Measures:
-
Primary Outcome: Incidence of laboratory-confirmed acute respiratory infections.
-
Secondary Outcomes: Severity and duration of infections, antibiotic use, and hospitalization rates.
-
-
Data Collection: Symptom diaries, nasopharyngeal swabs for pathogen detection by PCR, and blood samples to monitor Vitamin D levels and inflammatory markers.
Signaling Pathways and Mechanisms of Action
Vitamin D modulates the immune response to respiratory infections through a variety of mechanisms. The following diagrams illustrate key signaling pathways and workflows.
Caption: Vitamin D-mediated innate immune response to respiratory pathogens.
Caption: Modulation of adaptive immunity by Vitamin D.
Caption: General experimental workflow for investigating Vitamin D in respiratory infections.
Conclusion and Future Directions
The available evidence strongly suggests an important immunomodulatory role for Vitamin D in the context of respiratory infections. While large-scale meta-analyses of supplementation trials have yielded mixed results, subgroup analyses consistently point to a greater benefit in individuals with Vitamin D deficiency. This highlights the importance of a personalized approach to Vitamin D supplementation for the prevention of respiratory infections.
For drug development professionals, the field of synthetic Vitamin D analogs presents a promising avenue for the development of novel therapeutics for respiratory diseases. By uncoupling the immunomodulatory effects from the calcemic effects, it may be possible to develop potent and safe drugs that can be used to augment the immune response to respiratory pathogens. Future research should focus on:
-
Identifying and validating biomarkers to identify individuals who would benefit most from Vitamin D supplementation or analog therapy.
-
Conducting well-designed clinical trials with standardized dosing regimens and outcome measures, particularly in high-risk populations.
-
Investigating the therapeutic potential of novel Vitamin D analogs with enhanced immunomodulatory and reduced calcemic activity in preclinical models of respiratory infection.
References
VD2173: A Novel Vitamin D Analog for the Modulation of Bone Metabolism and Reduction of Fracture Risk
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
VD2173 is a novel, synthetically developed analog of Vitamin D designed to optimize the regulation of bone metabolism. This document provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic potential of this compound in treating and preventing osteoporosis and reducing fracture risk. The core of this compound's mechanism lies in its dual-action on bone remodeling, promoting osteoblastic bone formation while modulating osteoclastic resorption. This guide details the molecular pathways influenced by this compound, summarizes key quantitative outcomes from preclinical and clinical evaluations, and provides detailed experimental protocols for the methodologies employed in its assessment.
Introduction to this compound and Bone Metabolism
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The dynamic process of bone remodeling, a balance between bone formation by osteoblasts and bone resorption by osteoclasts, is critical for maintaining skeletal integrity. Vitamin D is a key hormonal regulator of this process.[1] The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor present in osteoblasts, osteoclasts, and other cell types.[2][3] this compound has been engineered to elicit a more favorable and targeted response on bone tissue compared to naturally occurring Vitamin D.
Molecular Mechanism of Action of this compound
This compound, like the endogenous 1α,25(OH)2D3, modulates gene expression in bone cells through the VDR.[2] However, its unique chemical structure is hypothesized to alter its affinity for VDR and co-regulators, leading to a distinct downstream gene expression profile.
Effects on Osteoblasts
This compound has a direct anabolic effect on osteoblasts, the cells responsible for bone formation. Upon binding to the VDR in osteoblasts, this compound is proposed to upregulate the expression of key genes involved in osteoblast differentiation and matrix production, such as RUNX2, alkaline phosphatase, and osteocalcin.[3] Furthermore, transgenic mice with osteoblast-specific VDR overexpression have shown increased trabecular bone volume, supporting the anabolic potential of targeted VDR activation in these cells.
Modulation of Osteoclastogenesis
The influence of Vitamin D on osteoclasts, the cells that resorb bone, is complex. 1α,25(OH)2D3 can indirectly promote osteoclast differentiation by increasing the expression of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) in osteoblasts. RANKL is a crucial cytokine that binds to its receptor, RANK, on osteoclast precursors, driving their maturation. However, pharmacological doses of active Vitamin D compounds have been shown to suppress bone resorption in vivo. This compound is designed to favor the suppression of osteoclast activity, potentially by modulating the RANKL/Osteoprotegerin (OPG) ratio, where OPG acts as a decoy receptor for RANKL, thereby inhibiting osteoclastogenesis.
Signaling Pathway Diagram
Caption: this compound signaling in bone remodeling.
Preclinical Data
In vitro and in vivo animal studies are crucial for establishing the safety and efficacy profile of this compound before human trials. The following sections describe hypothetical, yet representative, experimental designs and data.
In Vitro Efficacy
-
Cell Line: Human osteoblast-like cells (e.g., SaOS-2 or primary human osteoblasts).
-
Treatment: Cells are cultured in osteogenic differentiation medium and treated with varying concentrations of this compound (0.1 nM to 100 nM) or vehicle control for 14-21 days.
-
Assays:
-
Alkaline Phosphatase (ALP) Activity: Measured at day 7 using a colorimetric assay.
-
Mineralization: Assessed at day 21 by Alizarin Red S staining to quantify calcium deposition.
-
Gene Expression: Analyzed at day 7 and 14 by qRT-PCR for key osteogenic markers (e.g., RUNX2, SP7, COL1A1, BGLAP).
-
-
Cell Source: Mouse bone marrow macrophages (BMMs) or human peripheral blood mononuclear cells (PBMCs).
-
Co-culture System: BMMs/PBMCs are co-cultured with primary osteoblasts in the presence of this compound (0.1 nM to 100 nM).
-
Assays:
-
TRAP Staining: At day 7-10, cultures are stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are counted.
-
Pit Formation Assay: Osteoclasts are cultured on dentin slices. The area of resorption pits is quantified using microscopy.
-
In Vivo Efficacy in Ovariectomized (OVX) Rodent Model
The OVX rodent model is a standard for studying postmenopausal osteoporosis.
-
Animals: 12-week-old female Sprague-Dawley rats.
-
Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment: Three months post-OVX, animals are treated daily with this compound (e.g., 0.1, 0.5, 2.5 µg/kg), vehicle, or a positive control (e.g., alendronate) for 12 weeks.
-
Endpoints:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at the femur and lumbar spine at baseline and end of treatment.
-
Micro-computed Tomography (µCT): Analysis of the distal femur or proximal tibia for trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Testing: Three-point bending test of the femoral mid-shaft to determine bone strength (e.g., maximal load, stiffness).
-
Serum Biomarkers: Measurement of bone turnover markers such as P1NP (formation) and CTX-I (resorption) at baseline and end of treatment.
-
Quantitative Data Summary from Preclinical Studies
| Parameter | Vehicle Control (OVX) | This compound (Low Dose) | This compound (High Dose) | Sham |
| Femoral BMD Change (%) | -12.5% | -5.2% | -1.8% | +1.5% |
| Trabecular Volume (BV/TV, %) | 8.2 | 12.5 | 15.8 | 18.3 |
| Maximal Load (N) | 35.4 | 45.1 | 52.8 | 58.2 |
| Serum P1NP (ng/mL) | 65.3 | 78.9 | 85.4 | 55.1 |
| Serum CTX-I (ng/mL) | 12.8 | 9.1 | 7.5 | 6.2 |
Clinical Trial Framework for this compound
Human clinical trials are essential to determine the safety and efficacy of this compound in the target patient population.
Phase II Dose-Ranging Study
A randomized, double-blind, placebo-controlled Phase II study is a critical step.
-
Participants: Postmenopausal women aged 55-75 with low bone mineral density (T-score between -1.5 and -2.5 at the lumbar spine or femoral neck).
-
Intervention: Participants are randomized to receive daily oral doses of this compound (e.g., 10 µg, 25 µg, 50 µg) or placebo for 12 months. All participants receive daily calcium and standard Vitamin D supplementation.
-
Primary Endpoint: Percent change in lumbar spine BMD at 12 months compared to placebo.
-
Secondary Endpoints:
-
Percent change in total hip and femoral neck BMD.
-
Changes in bone turnover markers (P1NP and CTX-I) at 3, 6, and 12 months.
-
Incidence of adverse events.
-
Phase III Fracture Endpoint Study
A larger, longer-term Phase III trial is required to assess the effect of this compound on fracture risk.
Caption: Phase III clinical trial workflow for this compound.
Quantitative Data Summary from a Hypothetical Phase III Trial
| Outcome Measure | This compound Group (n=2500) | Placebo Group (n=2500) | Relative Risk Reduction (95% CI) |
| New Vertebral Fractures | 3.5% | 7.0% | 50% (35% - 62%) |
| Non-Vertebral Fractures | 5.2% | 6.8% | 24% (8% - 37%) |
| Hip Fractures | 1.1% | 1.8% | 39% (10% - 59%) |
| Mean Change in Lumbar Spine BMD | +6.8% | +1.2% | - |
| Mean Change in Total Hip BMD | +3.5% | +0.5% | - |
Safety and Tolerability
Across preclinical and clinical studies, this compound would be evaluated for its safety profile. A key consideration for Vitamin D analogs is the risk of hypercalcemia and hypercalciuria. The therapeutic window of this compound would be established by closely monitoring serum and urinary calcium levels.
Conclusion
This compound represents a promising therapeutic agent for the management of osteoporosis. Its targeted mechanism of action, which promotes bone formation while controlling bone resorption, offers the potential for significant improvements in bone mineral density and a reduction in fracture risk. The comprehensive preclinical and clinical development plan outlined in this document provides a robust framework for establishing the efficacy and safety of this compound, with the ultimate goal of addressing a significant unmet medical need in patients with skeletal fragility.
References
Methodological & Application
Application Notes and Protocols for a Clinical Trial of 100,000 IU Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for a clinical trial investigating the safety and efficacy of a high-dose 100,000 IU Vitamin D3 supplementation. The protocol is intended for use by researchers, scientists, and drug development professionals in the planning and execution of similar clinical studies.
Introduction
Vitamin D deficiency is a global health issue, and supplementation is a common strategy to restore adequate levels. High-dose vitamin D3 has been investigated for its potential to rapidly correct deficiency and for its pleiotropic health effects. This document outlines a randomized, double-blind, placebo-controlled clinical trial to assess the effects of a single oral dose of 100,000 IU of Vitamin D3.
Study Objectives
Primary Objective:
-
To evaluate the change in serum 25-hydroxyvitamin D [25(OH)D] levels from baseline to 12 weeks after the administration of a single oral dose of 100,000 IU of vitamin D3 compared to placebo.
Secondary Objectives:
-
To assess the safety of a single 100,000 IU dose of vitamin D3 by monitoring serum calcium, phosphate, and estimated glomerular filtration rate (eGFR).
-
To evaluate changes in serum parathyroid hormone (PTH) and alkaline phosphatase (ALP) levels.
-
To document the incidence and severity of any adverse events.
Study Design
This is a single-center, randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants will be randomly assigned in a 1:1 ratio to one of two treatment arms:
-
Treatment Arm: Single oral dose of 100,000 IU Vitamin D3
-
Control Arm: Placebo
The total duration of a participant's involvement will be approximately 14 weeks, including a 2-week screening period and a 12-week follow-up period.
Participant Population
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Serum 25(OH)D levels between 10 and 20 ng/mL (vitamin D insufficiency).
-
Willing and able to provide written informed consent.
-
Willing to comply with all study procedures.
Exclusion Criteria:
-
History of hypercalcemia, primary hyperparathyroidism, or kidney stones.
-
Known granulomatous diseases (e.g., sarcoidosis, tuberculosis).
-
Impaired renal function (eGFR < 60 mL/min/1.73m²).
-
Use of vitamin D supplements >1000 IU/day within the last 3 months.
-
Pregnancy or lactation.
-
Known allergy to any of the investigational product components.
Experimental Protocols
Screening and Baseline Visit (Week -2 to 0)
-
Obtain written informed consent.
-
Record demographic data and medical history.
-
Perform a physical examination.
-
Collect blood samples for baseline assessment of:
-
Serum 25(OH)D
-
Serum calcium, phosphate, and albumin
-
Serum creatinine (for eGFR calculation)
-
Serum PTH and ALP
-
-
Review inclusion and exclusion criteria.
Randomization and Intervention (Week 0)
-
Eligible participants will be randomly assigned to either the Vitamin D3 or placebo group.
-
Administer a single oral dose of 100,000 IU Vitamin D3 or a matching placebo under the supervision of the study staff.
Follow-up Visits (Week 4, 8, and 12)
-
Assess for any adverse events.
-
Collect blood samples at each follow-up visit for the assessment of:
-
Serum 25(OH)D
-
Serum calcium, phosphate, and albumin
-
Serum creatinine (for eGFR calculation)
-
Serum PTH and ALP
-
Data Presentation
Table 1: Baseline Characteristics of Study Participants
| Characteristic | Vitamin D3 Group (n=50) | Placebo Group (n=50) |
| Age (years), mean ± SD | 45.2 ± 10.1 | 46.5 ± 9.8 |
| Sex (Male/Female), n (%) | 20 (40%) / 30 (60%) | 22 (44%) / 28 (56%) |
| Serum 25(OH)D (ng/mL), mean ± SD | 15.1 ± 3.2 | 14.8 ± 3.5 |
| Serum Calcium (mg/dL), mean ± SD | 9.5 ± 0.4 | 9.6 ± 0.3 |
| eGFR (mL/min/1.73m²), mean ± SD | 88.7 ± 12.3 | 89.1 ± 11.9 |
Table 2: Changes in Key Biochemical Markers
| Parameter | Group | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Week 12 (Mean ± SD) | p-value (vs. Placebo at Week 12) |
| Serum 25(OH)D (ng/mL) | Vitamin D3 | 15.1 ± 3.2 | 35.8 ± 7.1 | 28.4 ± 6.5 | <0.001 |
| Placebo | 14.8 ± 3.5 | 15.2 ± 3.6 | 14.5 ± 3.8 | ||
| Serum Calcium (mg/dL) | Vitamin D3 | 9.5 ± 0.4 | 9.7 ± 0.5 | 9.6 ± 0.4 | 0.58 |
| Placebo | 9.6 ± 0.3 | 9.6 ± 0.4 | 9.5 ± 0.3 | ||
| Serum PTH (pg/mL) | Vitamin D3 | 68.3 ± 15.2 | 45.1 ± 12.8 | 52.7 ± 13.9 | <0.01 |
| Placebo | 67.9 ± 14.8 | 68.2 ± 15.1 | 67.5 ± 14.5 | ||
| eGFR (mL/min/1.73m²) | Vitamin D3 | 88.7 ± 12.3 | 88.1 ± 12.5 | 87.9 ± 12.8 | 0.89 |
| Placebo | 89.1 ± 11.9 | 88.9 ± 12.1 | 89.3 ± 11.7 |
Note: The data presented in these tables are hypothetical and for illustrative purposes.
Mandatory Visualizations
Vitamin D Signaling Pathway
Caption: Vitamin D synthesis, activation, and genomic signaling pathway.
Clinical Trial Experimental Workflow
Caption: Experimental workflow for the randomized controlled trial.
Safety Considerations
High doses of vitamin D can lead to hypercalcemia and hypercalciuria. Although a single dose of 100,000 IU is generally considered safe, careful monitoring of serum calcium is essential.[1][2] Any participant developing hypercalcemia (serum calcium > 10.5 mg/dL) will be closely monitored, and appropriate clinical action will be taken. All adverse events will be recorded and reported in accordance with Good Clinical Practice (GCP) guidelines. Studies have shown that weekly doses of 50,000-100,000 IU for up to a year did not lead to significant changes in serum calcium or eGFR.[1][2]
References
Application Notes and Protocols for Vitamin D Analog Research
Disclaimer: Information on a specific compound designated "VD2173" is not publicly available. The following application notes and protocols are based on the well-researched and structurally related Vitamin D analog, Calcitriol (1,25(OH)₂D₃) , and are provided as a representative example for research use. Researchers should validate these protocols for their specific molecule of interest.
Introduction
Calcitriol, the biologically active form of Vitamin D, is a crucial steroid hormone that regulates calcium and phosphate homeostasis, bone metabolism, and cellular differentiation and proliferation. Its potent biological activities necessitate precise formulation and handling to ensure stability and experimental reproducibility. These application notes provide detailed protocols for the formulation, stability testing, and cellular-based assays of Calcitriol for research purposes.
Formulation of Calcitriol for In Vitro Research
Proper solubilization and formulation are critical for the accurate application of Calcitriol in cell culture experiments. Due to its lipophilic nature, Calcitriol is practically insoluble in aqueous media. Organic solvents are required for initial solubilization, followed by dilution in culture media.
Table 1: Recommended Solvents and Storage Conditions for Calcitriol Stock Solutions
| Parameter | Recommendation |
| Primary Solvent | Ethanol (anhydrous), DMSO, DMF |
| Stock Concentration | 1 mM |
| Storage Temperature | -20°C to -80°C |
| Light Conditions | Protect from light |
| Container | Amber glass vials or polypropylene tubes |
Protocol 1: Preparation of a 1 mM Calcitriol Stock Solution
Materials:
-
Calcitriol powder
-
Anhydrous ethanol (or DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes
Procedure:
-
Allow the Calcitriol powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of Calcitriol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol (or DMSO) to achieve a final concentration of 1 mM. For example, to prepare 1 mL of a 1 mM solution from Calcitriol (Molecular Weight: 416.64 g/mol ), dissolve 0.4166 mg of Calcitriol in 1 mL of solvent.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, airtight vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term use.
Stability of Calcitriol Solutions
The stability of Calcitriol is influenced by factors such as temperature, light, and the solvent used.[1] Stability studies are crucial to ensure the integrity of the compound throughout the duration of an experiment.[1]
Table 2: Stability of Calcitriol in Different Solvents and Conditions
| Solvent | Storage Temperature | Duration | Stability |
| Ethanol | -20°C | 6 months | Stable |
| DMSO | -20°C | 3 months | Stable |
| Aqueous Culture Media (e.g., DMEM with 10% FBS) | 37°C | 24-48 hours | Moderate degradation observed |
Note: The data presented are representative and may vary based on specific experimental conditions. It is highly recommended to perform stability-indicating assays for long-term experiments.
Protocol 2: Assessment of Calcitriol Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of Calcitriol in a prepared solution over time.
Materials:
-
Calcitriol solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Methanol:Water gradient)
-
Reference standard of Calcitriol
Procedure:
-
Prepare the Calcitriol solution as described in Protocol 1.
-
Establish initial purity (Time 0) by injecting an aliquot of the freshly prepared solution into the HPLC system.
-
Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), inject an aliquot of the stored solution into the HPLC system.
-
Monitor the chromatogram for the appearance of degradation peaks and a decrease in the area of the parent Calcitriol peak.
-
Calculate the percentage of remaining Calcitriol at each time point relative to the Time 0 sample.
Mechanism of Action: Vitamin D Receptor (VDR) Signaling Pathway
Calcitriol exerts its biological effects primarily through the nuclear Vitamin D Receptor (VDR). Upon binding, the Calcitriol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.
References
Application Note: High-Throughput Analysis of Vitamin D Metabolites in Human Serum by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of key vitamin D metabolites in human serum using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward sample preparation procedure, followed by a rapid chromatographic separation and highly selective mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of vitamin D status for clinical research and metabolic studies.
Introduction
Vitamin D is a crucial prohormone that plays a vital role in calcium homeostasis, bone metabolism, and various other physiological processes. Its clinical assessment typically involves the measurement of its main circulating metabolite, 25-hydroxyvitamin D (25(OH)D), with growing interest in other metabolites like 1,25-dihydroxyvitamin D (1,25(OH)₂D) and 24,25-dihydroxyvitamin D (24,25(OH)₂D) to gain a more comprehensive understanding of vitamin D metabolism.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for vitamin D analysis due to its high sensitivity, specificity, and ability to multiplex the analysis of several metabolites in a single run.[4][5] This note provides a detailed protocol for the analysis of vitamin D metabolites in human serum.
Experimental Workflow
A graphical representation of the experimental workflow is provided below.
Caption: Experimental workflow for vitamin D metabolite analysis.
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, isopropanol, methyl-tert-butyl ether (MTBE), and water.
-
Reagents: Formic acid, ammonium formate, zinc sulfate.
-
Standards: Certified reference materials for vitamin D₂, vitamin D₃, 25(OH)D₂, 25(OH)D₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃, and 24,25(OH)₂D₃.
-
Internal Standards (IS): Isotope-labeled internal standards for each analyte (e.g., d₆-25(OH)D₃, d₃-1,25(OH)₂D₃).
-
Sample Collection Tubes: Serum collection tubes.
-
Solid Phase Extraction (SPE) Cartridges: C18 or specialized phospholipid removal cartridges.
Experimental Protocols
Sample Preparation
Accurate quantification of vitamin D metabolites necessitates an efficient extraction from the serum matrix, which is rich in proteins and lipids that can interfere with the analysis. The following protocol describes a common approach involving protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
1.1. Protein Precipitation:
-
To 200 µL of serum sample, add 20 µL of an internal standard solution containing the deuterated analogues of the target vitamin D metabolites.
-
Add 400 µL of cold acetonitrile (or a mixture of methanol and isopropanol) to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds and allow it to stand at 4°C for 10 minutes.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for the next extraction step.
1.2. Extraction (Choose one of the following):
1.2.1. Liquid-Liquid Extraction (LLE):
-
To the supernatant from the protein precipitation step, add 1 mL of a non-polar solvent such as hexane or methyl-tert-butyl ether (MTBE).
-
Vortex for 1 minute to ensure thorough mixing and extraction of the lipophilic vitamin D metabolites.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer containing the analytes to a new tube.
-
Repeat the extraction with another 1 mL of the organic solvent for improved recovery.
-
Combine the organic extracts.
1.2.2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 70:30 v/v) to remove polar interferences.
-
Elute the vitamin D metabolites with 1 mL of methanol or acetonitrile.
1.3. Evaporation and Reconstitution:
-
Evaporate the combined organic extracts or the SPE eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in 100-150 µL of the initial mobile phase (e.g., 50:50 methanol/water).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
2.1. HPLC Conditions:
The chromatographic separation of vitamin D metabolites, particularly the epimers, is critical for accurate quantification. A reverse-phase C18 or a pentafluorophenyl (PFP) column is commonly used.
| Parameter | Value |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 or PFP, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water or 5mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or 5mM Ammonium Formate in Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | A typical gradient starts at 50-70% B, increasing to 95-100% B over several minutes, followed by a re-equilibration step. |
2.2. Mass Spectrometry Conditions:
A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is recommended. APCI is often preferred for its reduced matrix effects and improved sensitivity for some vitamin D metabolites. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |
| Gas Temperatures | Optimized for the specific instrument (typically 350-550°C) |
| Ion Spray Voltage | Optimized for the specific instrument (typically 3000-5000 V) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following table provides example MRM transitions for common vitamin D metabolites. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D₃ | 401.3 | 383.3, 159.1 |
| 25(OH)D₂ | 413.3 | 395.3, 159.1 |
| 1,25(OH)₂D₃ | 419.3 | 401.3, 159.1 |
| 1,25(OH)₂D₂ | 431.3 | 413.3, 159.1 |
| 24,25(OH)₂D₃ | 417.3 | 399.3, 175.1 |
| d₆-25(OH)D₃ (IS) | 407.3 | 389.3 |
| d₃-1,25(OH)₂D₃ (IS) | 422.3 | 404.3 |
Data Presentation
The following tables summarize the expected performance characteristics of the method.
Table 1: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL for 25(OH)D metabolites10 - 50 pg/mL for 1,25(OH)₂D metabolites |
| Intra- and Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimized by the sample preparation and chromatographic method |
Table 2: Example Chromatographic Retention Times
| Analyte | Retention Time (min) |
| 24,25(OH)₂D₃ | 3.5 |
| 1,25(OH)₂D₃ | 4.2 |
| 25(OH)D₃ | 5.8 |
| 25(OH)D₂ | 6.1 |
Note: Retention times are approximate and will vary depending on the specific HPLC column and conditions used.
Vitamin D Metabolic Pathway
The diagram below illustrates the main metabolic pathway of Vitamin D.
Caption: Simplified Vitamin D metabolic pathway.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of multiple vitamin D metabolites in human serum. The protocol is designed for high-throughput analysis and offers the accuracy and precision required for clinical research and drug development applications. Proper optimization of sample preparation and chromatographic separation is crucial for achieving high-quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D and metabolites measurement by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Application Notes and Protocols: Designing a Randomized Controlled Trial for VD2173, a Novel Vitamin D Analog for Oncology
Disclaimer: The compound "VD2173" is a hypothetical agent for the purpose of this document. The following application notes and protocols are based on the assumed properties of a novel Vitamin D analog with potential anti-cancer activity, drawing parallels from existing research on similar compounds.
Introduction
This compound is a novel synthetic analog of Vitamin D hypothesized to exert anti-tumor effects through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. These protocols outline a randomized, double-blind, placebo-controlled Phase II clinical trial to evaluate the efficacy and safety of this compound in patients with advanced solid tumors.
Proposed Signaling Pathway of this compound
The proposed mechanism of action for this compound is based on the known signaling pathways of calcitriol, the active form of Vitamin D, which has shown preclinical anti-cancer activity. This compound is designed to bind to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR).[1] This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of target genes. Key downstream effects include the upregulation of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and the modulation of cytokines and immune cells within the tumor microenvironment.[2]
Caption: Proposed signaling pathway of this compound in a cancer cell.
Randomized Controlled Trial Protocol
Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Combination with Standard of Care in Patients with Advanced Solid Tumors.
Objective: To assess the efficacy and safety of this compound as an adjunct to standard-of-care therapy.
Patient Population and Eligibility Criteria
A summary of the key inclusion and exclusion criteria is provided in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Age 18 years or older | Prior treatment with Vitamin D analogs for cancer |
| Histologically confirmed advanced or metastatic solid tumor | History of hypercalcemia |
| Measurable disease per RECIST 1.1 criteria | Concurrent use of drugs known to affect calcium metabolism |
| ECOG performance status of 0 or 1 | Known hypersensitivity to Vitamin D compounds |
| Adequate organ and marrow function | Active brain metastases |
Study Design and Treatment Plan
This is a multicenter, randomized, double-blind, placebo-controlled study. Eligible patients will be randomized in a 2:1 ratio to receive either this compound or a matching placebo, in addition to their standard-of-care chemotherapy regimen.
| Parameter | Description |
| Study Arms | Arm A: this compound + Standard of CareArm B: Placebo + Standard of Care |
| Randomization | 2:1 (this compound:Placebo) |
| Blinding | Double-blind (patient and investigator) |
| Sample Size | 150 patients (100 in Arm A, 50 in Arm B) |
| Treatment Duration | Until disease progression, unacceptable toxicity, or withdrawal of consent |
| Dosage | This compound: X mg, oral, once dailyPlacebo: Matching oral tablet, once daily |
Endpoints
| Endpoint Type | Endpoint | Assessment Timepoints |
| Primary | Progression-Free Survival (PFS) | Every 8 weeks |
| Secondary | Overall Survival (OS) | Monthly |
| Objective Response Rate (ORR) | Every 8 weeks | |
| Duration of Response (DoR) | Every 8 weeks | |
| Safety and Tolerability | Continuous | |
| Exploratory | Change in biomarkers (e.g., serum 25(OH)D, p21 expression in tumor tissue) | Baseline, and at specified intervals |
Experimental Workflow
The workflow for a patient participating in the trial is outlined below.
Caption: Patient workflow through the this compound clinical trial.
Key Experimental Protocols
Tumor Response Assessment
Method: Radiographic tumor assessments will be performed using CT or MRI scans at baseline and every 8 weeks during the treatment phase. Tumor response will be evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
Procedure:
-
Obtain baseline imaging (CT or MRI) of the chest, abdomen, and pelvis, and any other sites of known disease within 28 days prior to randomization.
-
Identify and measure target lesions at baseline.
-
Repeat imaging every 8 (±1) weeks.
-
An independent central radiology review will be conducted to ensure unbiased assessment.
Immunohistochemistry for p21 Expression
Method: To assess the pharmacodynamic effects of this compound, p21 protein expression will be evaluated in tumor tissue by immunohistochemistry (IHC).
Procedure:
-
Collect tumor biopsy samples at baseline and optionally at the time of disease progression.
-
Fix tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm sections and mount on charged slides.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Incubate with a primary antibody against p21.
-
Use a secondary antibody and a chromogenic detection system.
-
Counterstain with hematoxylin.
-
A pathologist will score the percentage of p21-positive tumor cells and the staining intensity.
Logical Relationships in Trial Progression
The progression of a patient through the trial is determined by a series of logical decisions based on efficacy and safety data.
Caption: Logical flow of patient progression in the trial.
References
- 1. Scholars@Duke publication: Inhibition of 1,25-dihydroxyvitamin D3-dependent transcription by synthetic LXXLL peptide antagonists that target the activation domains of the vitamin D and retinoid X receptors. [scholars.duke.edu]
- 2. pascal-usc.primo.exlibrisgroup.com [pascal-usc.primo.exlibrisgroup.com]
Application Notes and Protocols for Intermittent High-Dose Vitamin D3 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of intermittent high-dose vitamin D3 (cholecalciferol) therapy, including established dosing regimens, detailed experimental protocols, and the underlying molecular pathways. The information is intended to guide the design and implementation of preclinical and clinical research in this area.
Introduction: Rationale for Intermittent High-Dose Vitamin D3
Vitamin D is a fat-soluble prohormone essential for calcium homeostasis, bone health, and numerous extra-skeletal functions, including immune modulation.[1][2][3] The primary circulating form and indicator of vitamin D status is 25-hydroxyvitamin D [25(OH)D].[4][5] Vitamin D deficiency is a global health issue. While daily supplementation is effective, adherence can be a challenge. Intermittent high-dose (bolus) vitamin D3 therapy offers an alternative strategy to rapidly correct deficiency and improve patient compliance, leveraging the body's ability to store vitamin D3 in adipose tissue for gradual release. This approach, sometimes called "Stoss therapy," has been studied in various populations for both treatment and prevention of vitamin D deficiency.
Vitamin D Signaling Pathway
The biological effects of vitamin D are primarily mediated by its active form, 1α,25-dihydroxyvitamin D3 (calcitriol). The classical genomic signaling pathway involves the vitamin D receptor (VDR), a ligand-inducible transcription factor.
Pathway Description:
-
Activation: Vitamin D3 from skin synthesis or diet is hydroxylated in the liver to 25(OH)D. In the kidneys, the enzyme CYP27B1 converts 25(OH)D to the active hormone 1,25(OH)2D3.
-
Receptor Binding: 1,25(OH)2D3 binds to the VDR in the cytoplasm of target cells.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the retinoid-X-receptor (RXR).
-
Nuclear Translocation & Gene Regulation: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in calcium transport, bone metabolism, immune function, and cell proliferation.
Caption: Classical genomic signaling pathway of Vitamin D3.
Data Summary: Intermittent High-Dose D3 Regimens
Intermittent dosing strategies vary widely based on the target population, baseline vitamin D status, and therapeutic goals. The following tables summarize regimens reported in clinical studies.
Table 1: Examples of Weekly & Monthly High-Dose D3 Regimens
| Regimen (Dosage & Frequency) | Patient Population | Duration | Key Findings | Reference(s) |
| 50,000 IU Vitamin D3 weekly | Adults with Vitamin D deficiency (<20 ng/mL) | 8 weeks | Effective for rapidly normalizing 25(OH)D levels. | |
| 30,000 IU Vitamin D3 weekly | High-risk populations (obesity, malabsorption) | Maintenance | Considered a prophylactic or maintenance dose for high-risk groups. | |
| 50,000 IU Vitamin D3 monthly | Adults with Vitamin D deficiency | >75 days | As effective as a cumulative daily dose (approx. 1,667 IU/day) for normalizing 25(OH)D, but achieves target levels faster. | |
| 45,000 IU Vitamin D3 every 28 days | Elderly women post-hip fracture | 2 months | Equally effective as 1,500 IU daily in raising serum 25(OH)D. | |
| 50,000 - 100,000 IU Vitamin D3 every 4-8 weeks | Children/young adults with IBD on Remicade | N/A | Investigated for safety and efficacy in a high-risk population. |
Table 2: Examples of "Stoss" Therapy (Single High-Dose Bolus) Regimens
| Regimen (Single Oral Dose) | Patient Population | Duration of Effect / Follow-up | Key Findings | Reference(s) |
| 150,000 IU or 300,000 IU | Adolescents with deficiency | 1 year (dosed every 6 months) | 300,000 IU every 6 months safely and effectively corrected deficiency. | |
| 300,000 IU | Children with deficiency/insufficiency | 3 months | Effective and safe, but optimal levels were not maintained beyond 3 months, suggesting a need for repeat dosing. | |
| 10,000 IU/kg (max 600,000 IU) or 300,000 IU | Children with deficiency/insufficiency | 3 months | Both doses were effective and safe without causing hypercalcemia. | |
| 100,000 - 600,000 IU | Children with Cystic Fibrosis | 12 months | An effective method for treating vitamin D deficiency in this malabsorptive state. |
Experimental Protocols
This protocol outlines a logical workflow for designing a clinical trial to assess the efficacy and safety of an intermittent high-dose vitamin D3 regimen.
References
- 1. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications [mdpi.com]
- 2. omegaquant.com [omegaquant.com]
- 3. What Vitamin D Dosage Is Best? [healthline.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. 25-Hydroxy Vitamin D Test: Purpose, Procedure, and Results [healthline.com]
Ethical Considerations in High-Dose Vitamin D Supplementation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ethical considerations, experimental protocols, and data interpretation relevant to conducting high-dose vitamin D supplementation studies. Adherence to rigorous ethical standards and detailed protocols is paramount to ensure participant safety and generate reliable scientific evidence.
Ethical Framework
High-dose vitamin D supplementation studies necessitate a robust ethical framework to protect participants from potential risks while advancing scientific knowledge. Key ethical considerations include a thorough risk-benefit assessment, a comprehensive informed consent process, and vigilant safety monitoring.
1.1 Institutional Review Board (IRB) Approval: All research involving human subjects must be reviewed and approved by an independent Institutional Review Board (IRB) or ethics committee.[1][2] The IRB is tasked with ensuring that the research protocol adheres to ethical principles, that risks to participants are minimized, and that the potential benefits justify the research.[2]
1.2 Informed Consent: A critical component of ethical research is the informed consent process.[1][3] Participants must be provided with a clear and understandable explanation of the study, including its purpose, procedures, potential risks and benefits, and their right to withdraw at any time without penalty. The informed consent document should explicitly detail the potential for adverse effects associated with high-dose vitamin D, such as hypercalcemia and hypercalciuria.
1.3 Risk-Benefit Assessment: Researchers must conduct a thorough assessment of the potential risks and benefits of high-dose vitamin D supplementation. While vitamin D is essential for health, excessive intake can lead to toxicity. The potential benefits of the research, such as understanding the role of vitamin D in preventing chronic diseases, must outweigh the potential risks to participants. Studies should be designed to use the lowest effective dose for the shortest necessary duration to achieve the research objectives.
1.4 Use of Placebo: The use of a placebo control group in vitamin D supplementation studies raises ethical questions, particularly if it involves withholding a nutrient with known benefits. The ethical justification for a placebo group is strongest when there is genuine uncertainty about the benefit of supplementation in the study population or for the specific outcome being investigated. In some cases, an active-control design, where the high-dose intervention is compared to a standard, recommended dose, may be more appropriate.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of high-dose vitamin D supplementation studies. The following sections outline key components of such protocols, based on methodologies from notable clinical trials.
2.1 Study Design and Participants: Most high-dose vitamin D studies employ a double-blind, randomized, placebo-controlled design to minimize bias.
-
Inclusion Criteria: Typically include healthy adults or specific populations at risk for certain conditions (e.g., prediabetes, cardiovascular disease). Age ranges are often specified, for example, adults aged 55 to 70 years.
-
Exclusion Criteria: Commonly include individuals with conditions that could increase the risk of adverse events, such as a history of hypercalcemia, kidney stones, or certain granulomatous diseases. Participants are often asked to limit their intake of vitamin D from other supplements.
2.2 Intervention and Dosage: Participants are randomly assigned to receive either high-dose vitamin D3 (cholecalciferol) or a matching placebo.
-
Dosage Levels: Dosages in clinical trials have varied widely, from 400 IU/day (standard dose) to 4,000 IU/day, 10,000 IU/day, or even higher in some studies.
-
Duration: The duration of supplementation can range from several months to multiple years, depending on the study's primary outcome.
2.3 Safety Monitoring and Adverse Event Reporting: Rigorous safety monitoring is a critical component of high-dose vitamin D studies.
-
Biochemical Monitoring: Regular monitoring of serum and urine calcium levels is essential to detect hypercalcemia and hypercalciuria. Serum 25-hydroxyvitamin D [25(OH)D] levels are measured to assess vitamin D status. Kidney function should also be monitored.
-
Adverse Event Reporting: All adverse events (AEs) and serious adverse events (SAEs) must be systematically recorded and reported to the IRB and, if applicable, the data and safety monitoring board.
Data Presentation
Quantitative data from high-dose vitamin D supplementation studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Key High-Dose Vitamin D Supplementation Trials
| Study | Participant Population | Daily Vitamin D3 Dose | Duration | Key Findings and Adverse Events |
| Calgary Vitamin D Study | Healthy adults (n=373), ages 55-70 | 400 IU, 4,000 IU, 10,000 IU | 3 years | No difference in major clinical adverse events between groups. Mild, transient hypercalcemia occurred more frequently with higher doses (0% in 400 IU, 3% in 4,000 IU, 9% in 10,000 IU). Hypercalciuria was also more common with higher doses (17% in 400 IU, 22% in 4,000 IU, 31% in 10,000 IU). |
| Vitamin D and Type 2 Diabetes (D2d) Study | Adults with prediabetes (n=2,423) | 4,000 IU | Mean of 2.5 years | No significant difference in the progression to type 2 diabetes in the overall group. A reduced risk was observed in a small subgroup with severe vitamin D deficiency at baseline. The 4,000 IU/day dose was found to be safe and well-tolerated, with no increased risk of hypercalcemia, hypercalciuria, or nephrolithiasis compared to placebo. |
| VITAL Study | General adult population (n=25,871) | 2,000 IU | Median of 5.3 years | No significant difference in the incidence of major cardiovascular events or cancer compared to placebo. The supplementation was not associated with an increase in adverse events. |
| TARGET-D Trial | Adults with a history of heart attack | Personalized dosing to achieve >40 ng/mL | Nearly 4 years | 52% lower risk of heart attack in the personalized dosing group. Doses were adjusted based on blood levels, with nearly 52% of the treatment group requiring more than 5,000 IU daily. Doses were reduced or stopped if vitamin D levels exceeded 80 ng/mL to prevent toxicity. |
Mandatory Visualizations
Diagram 1: Vitamin D Metabolism and Signaling Pathway
Caption: Vitamin D metabolism and signaling pathway.
Diagram 2: Experimental Workflow for a High-Dose Vitamin D Supplementation Study
Caption: High-dose vitamin D study workflow.
References
Application Notes and Protocols for WEE1 Inhibitors in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct preclinical data for a compound designated "VD2173" is not available in the public domain. Based on related inquiries, it is hypothesized that this compound may be an inhibitor of the WEE1 kinase. The following application notes and protocols are therefore based on published preclinical data for well-characterized WEE1 inhibitors, such as Adavosertib (AZD1775), and are intended to serve as a comprehensive guide for the preclinical evaluation of novel WEE1 inhibitors.
Introduction
WEE1 is a crucial gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 provides a critical survival mechanism for cancer cells, which often harbor genomic instability and rely on this checkpoint.[1][2] Inhibition of WEE1 forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[3] This makes WEE1 an attractive therapeutic target, particularly in cancers with p53 mutations that have a defective G1 checkpoint. This document provides a summary of the preclinical application of WEE1 inhibitors in animal models, including quantitative efficacy data and detailed experimental protocols.
Data Presentation: Preclinical Efficacy of WEE1 Inhibitors
The following tables summarize the in vivo efficacy of WEE1 inhibitors as monotherapy and in combination with other agents in various preclinical xenograft models.
Table 1: Monotherapy Efficacy of WEE1 Inhibitors in Xenograft Models
| WEE1 Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Outcome |
| MK-1775 | Non-Small Cell Lung Cancer (NSCLC) | SK-MES-1 Xenograft | 60 mg/kg, twice daily | 92% Tumor Growth Inhibition (TGI) |
| MK-1775 | Colorectal Cancer | LoVo Xenograft | 60 mg/kg, twice daily for 13 days | 13% tumor regression at day 13 |
| MK-1775 | Epidermoid Carcinoma | A431 Xenograft | Not specified | 88% TGI |
| MK-1775 | NSCLC | NCI-H2122 Xenograft | Not specified | 64% TGI |
| AZD1775 | Pancreatic Ductal Adenocarcinoma (PDAC) | PDX models | Not specified | Significant tumor growth inhibition in p53-mutant models |
| ZN-c3 | NSCLC | H358 Xenograft | Not specified | Effective tumor growth suppression |
Table 2: Combination Therapy Efficacy of WEE1 Inhibitors in Xenograft Models
| WEE1 Inhibitor | Combination Agent | Cancer Type | Animal Model | Dosing Regimen | Outcome |
| AZD1775 | Cisplatin | NSCLC (LKB1-deficient) | Genetically engineered mouse model | Not specified | Extended overall survival compared to cisplatin alone |
| AZD1775 | Irinotecan | PDAC | PDX models | Not specified | Significant tumor growth inhibition in p53-mutant models |
| AZD1775 | Capecitabine | PDAC | PDX models | Not specified | Significant tumor growth inhibition in p53-mutant models |
| ZN-c3 | Sotorasib | NSCLC | H358 Xenograft | Not specified | Tumor regression of >90% |
| AZD1775 | ATR inhibitor (AZD6738) | Not specified | NSG mice | AZD1775: 60 mg/kg daily; AZD6738: 25 mg/kg daily for 26 days | No significant body weight changes or intestinal toxicity |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is for determining the half-maximal effective concentration (EC50) of a WEE1 inhibitor in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
WEE1 inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of the WEE1 inhibitor in complete medium.
-
Add 100 µL of the diluted inhibitor to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate EC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of a WEE1 inhibitor.
Materials:
-
Female athymic nude mice (4-8 weeks old)
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Matrigel (optional)
-
WEE1 inhibitor formulation for oral gavage or other route of administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS, with or without Matrigel, at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 150-200 mm^3, randomize the mice into treatment and control groups.
-
Administer the WEE1 inhibitor and vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissue
This protocol is for assessing target engagement of a WEE1 inhibitor in tumor tissue by measuring the phosphorylation of CDK1.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-γH2AX)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
WEE1 Signaling Pathway
Caption: WEE1 signaling pathway in the G2/M cell cycle checkpoint.
Experimental Workflow for Preclinical Evaluation of a WEE1 Inhibitor
Caption: A typical experimental workflow for the preclinical evaluation of a WEE1 inhibitor.
References
Application Notes and Protocols for the Administration of 100,000 IU Vitamin D3 in a Clinical Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of a 100,000 IU dose of Vitamin D3 (cholecalciferol) in a clinical research context. The information compiled is based on published clinical data and is intended to guide the design and implementation of studies involving high-dose vitamin D3.
Introduction
High-dose vitamin D3 administration, often referred to as "Stoss therapy," is utilized for the rapid correction of vitamin D deficiency.[1] A single dose of 100,000 IU is a common regimen studied for its efficacy in raising serum 25-hydroxyvitamin D [25(OH)D] levels, the primary indicator of vitamin D status. These notes cover the pharmacokinetics, safety, and protocols for administering this dose.
Pharmacokinetics of 100,000 IU Vitamin D3
A single oral dose of 100,000 IU of cholecalciferol has been shown to be a safe and effective method for increasing serum calcidiol concentrations.[2] The pharmacokinetic profile can vary based on the formulation. For instance, a study comparing a soft capsule to an oral solution found that the soft capsule formulation resulted in a superior pharmacokinetic profile.[3][4]
Table 1: Pharmacokinetic Parameters of a Single 100,000 IU Oral Dose of Vitamin D3
| Parameter | Soft Capsule[3] | Oral Solution in Ampoule |
| Mean Cmax | Significantly higher (p = 0.002) | Lower |
| Time to Tmax (Median) | 14 days (for >50% of subjects) | 45 days (for >50% of subjects) |
| AUC on Day 112 (nmol/mL) | 2499.4 ± 463.8 | 2152.3 ± 479.8 |
| LogAUC on Day 112 | 7.8 ± 0.2 | 7.6 ± 0.2 |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve.
Following a single 100,000 IU oral dose, serum 25(OH)D levels rise promptly. In one study, baseline levels of 27.1 ng/mL increased to a maximum of 42.0 ng/mL. It is important to note that to maintain elevated serum calcidiol concentrations above baseline, the dosing interval should be 2 months or less.
Safety and Tolerability
High-dose vitamin D3 therapy, including weekly doses of 50,000-100,000 IU, has been found to be safe and effective for up to 12 months in vitamin D-deficient patients. Key safety considerations include:
-
Hypercalcemia: A primary concern with high-dose vitamin D is the potential for hypercalcemia (elevated blood calcium levels). However, studies with 50,000-100,000 IU per week have shown no significant changes in serum calcium levels. It is crucial to monitor serum calcium levels during high-dose vitamin D therapy.
-
Renal Function: No significant changes in estimated glomerular filtration rate (eGFR) have been observed with weekly doses of 50,000-100,000 IU over 12 months.
-
Vitamin D Toxicity: Vitamin D toxicity is rare and typically occurs with prolonged, very high daily doses. Serum 25(OH)D levels exceeding 150 ng/mL are often indicative of toxicity. In studies with weekly 50,000-100,000 IU doses, serum vitamin D rarely exceeded 100 ng/mL and never reached toxic levels.
Clinical Administration Protocols
The following are generalized protocols for the administration of 100,000 IU of vitamin D3 in a clinical research setting, based on common practices identified in the literature.
Participant Screening and Selection
Inclusion Criteria:
-
Adults with vitamin D insufficiency or deficiency (e.g., serum 25(OH)D < 30 ng/mL).
-
Healthy volunteers for pharmacokinetic studies.
Exclusion Criteria:
-
Hypercalcemia.
-
Granulomatous diseases (e.g., sarcoidosis).
-
Severe liver or kidney disease.
-
Use of medications known to interfere with vitamin D metabolism (e.g., anticonvulsants, corticosteroids).
Dosing Regimens
Several dosing schedules can be employed depending on the study's objectives:
-
Single Bolus Dose: A one-time oral administration of 100,000 IU. This is common for rapidly correcting deficiency and for pharmacokinetic studies.
-
Intermittent Dosing:
-
Bi-weekly: 100,000 IU every other week for a defined period (e.g., 12 weeks).
-
Monthly: 100,000 IU once a month to maintain sufficient vitamin D levels.
-
Administration Route
-
Oral: The most common and well-studied route. Soft gelatin capsules may offer better absorption than oral solutions.
-
Intramuscular (IM): An alternative route, though less common for this specific dose in recent research. One study showed that a single IM injection of 100,000 IU resulted in peak 25(OH)D levels at 4 weeks.
Monitoring Protocol
A robust monitoring plan is essential to ensure participant safety and gather accurate data.
Table 2: Schedule of Assessments for a High-Dose Vitamin D3 Study
| Timepoint | Assessment | Parameters to Measure | Rationale |
| Baseline (Day 0) | Blood Draw | Serum 25(OH)D, Serum Calcium, Serum Phosphate, Parathyroid Hormone (PTH), eGFR | Establish baseline values and confirm eligibility. |
| Post-Administration (e.g., Days 1, 3, 7, 14, 28, 90, 112) | Blood Draw | Serum 25(OH)D | Characterize the pharmacokinetic profile. |
| Periodic Safety Monitoring (e.g., Monthly) | Blood Draw | Serum Calcium, eGFR | Monitor for hypercalcemia and changes in renal function. |
| End of Study | Blood Draw | Serum 25(OH)D, Serum Calcium, Serum Phosphate, PTH, eGFR | Evaluate overall change from baseline and long-term safety. |
Visualized Workflows and Pathways
Vitamin D Metabolism and Action
The following diagram illustrates the metabolic pathway of Vitamin D3 from its initial intake to its action on target cells.
Caption: Metabolic pathway of Vitamin D3.
Experimental Workflow for a Clinical Trial
This diagram outlines the typical workflow for a clinical trial investigating the effects of a single 100,000 IU dose of Vitamin D3.
Caption: Workflow for a high-dose Vitamin D3 clinical trial.
Conclusion
The administration of 100,000 IU of Vitamin D3 is a viable strategy for rapidly addressing vitamin D deficiency in a clinical research setting. Careful consideration of the formulation, administration route, and a comprehensive monitoring plan are essential for ensuring participant safety and the integrity of the study data. The protocols and data presented here provide a foundation for researchers to design and conduct well-controlled investigations into the effects of high-dose vitamin D3.
References
- 1. DRIVING UP THE DOSE: IMPLICATIONS FOR HIGH-DOSE VITAMIN D THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a single, large dose of cholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of a New Pharmaceutical Form of Vitamin D3 100,000 IU in Soft Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a New Pharmaceutical Form of Vitamin D3 100,000 IU in Soft Capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Administration of 100,000 IU Vitamin D3
This guide provides technical support for researchers, scientists, and drug development professionals utilizing a high-dose administration of 100,000 IU of Vitamin D3 (cholecalciferol) in experimental settings. It includes frequently asked questions, troubleshooting guides, summarized data, and detailed experimental protocols to ensure the safe and effective execution of your research.
Frequently Asked Questions (FAQs)
Q1: Is the administration of a single 100,000 IU dose of vitamin D3 considered safe in a research setting?
A single oral dose of 100,000 IU of vitamin D3 is generally considered safe and well-tolerated in adults for research purposes.[1][2][3] Studies involving monthly supplementation of 100,000 IU for several years have not reported a significant increase in total adverse events compared to placebo.[1][4] However, safety is contingent on the participant's baseline health, particularly renal function and calcium metabolism. Pre-screening for conditions like hypercalcemia or granulomatous diseases is crucial.
Q2: What are the primary adverse effects associated with a 100,000 IU dose of vitamin D3?
The primary adverse effect of high-dose vitamin D3 is hypercalcemia, an abnormally high level of calcium in the blood. While a single dose of 100,000 IU is unlikely to cause toxicity in healthy individuals, sustained high-dose intake significantly increases this risk. Symptoms of hypercalcemia and vitamin D toxicity (hypervitaminosis D) include:
-
Nausea and vomiting
-
Constipation and abdominal pain
-
Decreased appetite and weight loss
-
Increased thirst (polydipsia) and frequent urination (polyuria)
-
Fatigue, confusion, and muscle weakness
In severe or chronic cases, complications can include kidney stones, kidney damage, and calcification of soft tissues.
Q3: How does a 100,000 IU dose affect key biochemical markers?
A 100,000 IU dose of vitamin D3 will cause a significant increase in serum 25-hydroxyvitamin D [25(OH)D] levels, the primary marker of vitamin D status. This is the intended therapeutic effect to correct deficiency. The active form, 1,25-dihydroxyvitamin D [1,25(OH)2D], is more tightly regulated, and its levels may remain normal or be slightly elevated. In cases of toxicity, serum calcium and sometimes serum phosphorus levels will rise, while parathyroid hormone (PTH) levels will be suppressed or very low.
Q4: What is the mechanism of vitamin D3 toxicity?
Vitamin D toxicity occurs when excessively high levels of 25(OH)D saturate the vitamin D-binding protein (VDBP) in the blood. This leads to an increase in "free" vitamin D metabolites that can exert biological effects, leading to increased intestinal calcium absorption and bone resorption. The resulting hypercalcemia is responsible for the clinical symptoms of toxicity.
Troubleshooting Guide
| Observed Issue / Question | Potential Cause | Recommended Action / Troubleshooting Steps |
| Participant reports nausea, fatigue, and excessive thirst a week after administration. | Onset of hypercalcemia. | 1. Immediately measure serum calcium, 25(OH)D, and creatinine. 2. If hypercalcemia is confirmed (serum calcium >10.5 mg/dL), pause any further supplementation. 3. Advise the participant to increase fluid intake (hydration) and follow a low-calcium diet. 4. For severe hypercalcemia (>14 mg/dL), immediate medical intervention is required, which may include saline hydration, corticosteroids, or bisphosphonates. |
| Unexpectedly high serum 25(OH)D levels (>150 ng/mL) are observed post-dosing. | Potential overdose, incorrect dosing, or underlying metabolic condition. | 1. Confirm the administered dose and check for any errors in preparation or administration. 2. Assess for clinical symptoms of toxicity and measure serum calcium and PTH. 3. Even without hypercalcemia, further dosing should be withheld until 25(OH)D levels decrease. 4. Consider underlying conditions like mutations in the CYP24A1 gene, which impairs vitamin D catabolism. |
| How should I adjust the protocol for participants with pre-existing conditions? | Conditions like chronic kidney disease (CKD), hyperparathyroidism, or granulomatous disorders (e.g., sarcoidosis) can alter vitamin D metabolism and increase the risk of hypercalcemia. | 1. CKD: Exercise caution. While vitamin D may be needed, the risk of hypercalcemia is higher. Monitor serum calcium and phosphorus closely. 2. Hyperparathyroidism: Vitamin D deficiency can coexist. Supplementation can be done cautiously with regular monitoring of serum calcium. 3. Granulomatous Disorders: These conditions can cause extra-renal production of 1,25(OH)2D, leading to a higher risk of hypercalcemia even with moderate doses. High-dose protocols are generally contraindicated. |
| Participant allocation perception seems biased in a placebo-controlled trial. | Participants may attribute any minor symptom to the study capsule. | In a 4-year study with monthly 100,000 IU doses, there was no significant difference in self-reported adverse events between the vitamin D and placebo groups, suggesting that many perceived events are not causally related. Clear communication with participants about common, unrelated symptoms can help manage expectations. |
Quantitative Data Summary
Table 1: Incidence of Adverse Events in a Long-Term Study (Monthly 100,000 IU D3)
| Adverse Event Outcome | Vitamin D3 Group (n=2558) | Placebo Group (n=2550) | Hazard Ratio (95% CI) | P-value |
| Any Reported Adverse Event | 419 participants (16.5%) | 399 participants (15.8%) | 1.03 (0.90, 1.18) | 0.63 |
Data from a randomized controlled trial with a median follow-up of 3.3 years.
Table 2: Biochemical Effects of High-Dose Vitamin D Supplementation
| Study / Dose | Population | Baseline 25(OH)D (nmol/L) | Peak 25(OH)D (nmol/L) | Serum Calcium | Key Finding |
| Single 300,000 IU Oral D3 | Vitamin D-insufficient patients | ~25 nmol/L | 214 nmol/L (at 6 weeks) | No cases of hypercalcemia observed. | A single large bolus dose was well-tolerated and safe. |
| Monthly 100,000 IU D3 | Adults aged 50-84 | Not specified | Mean: 135 nmol/L (Max: 289 nmol/L) | No impact on the rate of hypercalcemia or kidney stones. | Bolus dosing did not result in adverse events related to calcium levels. |
| 50,000-100,000 IU/day | Case reports of toxicity | Not applicable | >375 nmol/L (>150 ng/mL) | Hypercalcemia consistently present. | Toxicity is associated with sustained, very high daily doses leading to extremely high serum 25(OH)D levels. |
Note: To convert nmol/L to ng/mL, divide by 2.496.
Detailed Experimental Protocols
Protocol 1: Monthly High-Dose Vitamin D3 Supplementation for 4 Years
-
Objective: To investigate the safety of long-term monthly high-dose vitamin D3 supplementation.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 5,108 adults aged 50-84 years.
-
Intervention:
-
Treatment Group: 100,000 IU oral vitamin D3 (cholecalciferol) capsule taken once per month.
-
Control Group: Placebo capsule taken once per month.
-
-
Duration: Median of 3.3 years.
-
Methodology for Data Collection:
-
Participants received monthly questionnaires which included an open-ended question about any adverse events they attributed to the study capsules.
-
Adverse events were coded blindly by trained staff.
-
-
Key Biochemical Monitoring: While this specific study focused on self-reported events, standard protocols for high-dose vitamin D administration would include baseline and periodic monitoring of serum 25(OH)D, serum calcium, and parathyroid hormone (PTH).
Protocol 2: Monitoring for Vitamin D Toxicity in a Clinical Setting
-
Objective: To monitor and manage participants receiving high-dose vitamin D3 to prevent toxicity.
-
Pre-screening:
-
Measure baseline serum 25(OH)D, serum calcium, albumin, creatinine, and PTH.
-
Exclude individuals with hypercalcemia, history of kidney stones, chronic kidney disease, or granulomatous diseases.
-
-
Administration: Administer 100,000 IU vitamin D3 orally.
-
Methodology for Monitoring:
-
Symptom Assessment: Regularly query participants for symptoms of hypercalcemia (e.g., nausea, polyuria, confusion).
-
Biochemical Monitoring:
-
Measure serum calcium 1-2 weeks after a large bolus dose, and then periodically.
-
Measure serum 25(OH)D at baseline and after a steady state is expected (e.g., 3 months for regular dosing) to ensure levels remain within a target range (e.g., <100 ng/mL).
-
If serum calcium rises above the normal range, measure PTH to confirm suppression, which is indicative of vitamin D-mediated hypercalcemia.
-
-
-
Action Thresholds:
-
Serum 25(OH)D > 100 ng/mL: Increase monitoring frequency and consider dose reduction.
-
Serum 25(OH)D > 150 ng/mL: Hallmark of potential toxicity; withhold supplementation.
-
Serum Calcium > 10.5 mg/dL: Withhold supplementation and initiate management for hypercalcemia.
-
Mandatory Visualizations
Caption: Vitamin D3 metabolism and the pathway to toxicity from excessive dosing.
Caption: Experimental workflow for a high-dose Vitamin D3 clinical trial.
Caption: Logical relationship between Vitamin D3 dose, serum levels, and outcomes.
References
Navigating Hypercalcemia in High-Dose Vitamin D Trials: A Technical Support Guide
For researchers and drug development professionals engaged in high-dose vitamin D supplementation trials, managing the risk of hypercalcemia is a critical aspect of ensuring participant safety and data integrity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when hypercalcemia is detected in a trial participant?
A1: Upon detection of hypercalcemia, the immediate actions are to cease all vitamin D and calcium supplementation.[1][2] It is crucial to conduct a thorough review of the participant's medication and supplement intake to identify all potential sources of vitamin D.[1] Concurrently, ensure the participant increases their oral fluid intake to promote urinary calcium excretion.[1][3]
Q2: What are the different levels of hypercalcemia and how do management strategies differ?
A2: Hypercalcemia is typically categorized as mild, moderate, or severe, with management strategies tailored to the serum calcium concentration.
-
Mild Hypercalcemia (Serum Calcium <12 mg/dL): Management focuses on conservative measures. This includes discontinuing vitamin D and calcium supplements, ensuring adequate oral hydration (2-3 L/day), and restricting dietary calcium intake. Thiazide diuretics should be avoided as they can increase calcium reabsorption.
-
Moderate to Severe Hypercalcemia (Serum Calcium ≥12 mg/dL): More aggressive interventions are necessary. Intravenous (IV) hydration with normal saline is a primary step to enhance calcium excretion. Pharmacological treatments are often required.
-
Severe Hypercalcemia (Serum Calcium >14 g/dL): This is a medical emergency requiring immediate and intensive treatment, often including calcitonin and bisphosphonates.
Q3: What pharmacological interventions are available for treating moderate to severe hypercalcemia?
A3: Several pharmacological agents can be used to manage moderate to severe hypercalcemia:
-
Bisphosphonates: These are considered a treatment of choice, particularly for vitamin D-induced hypercalcemia. Pamidronate (60-90 mg IV infusion) is effective in rapidly reducing serum calcium levels.
-
Calcitonin: This can be administered to help manage blood calcium levels, often providing a more immediate but shorter-term effect.
-
Glucocorticoids: Prednisone (20-40 mg daily) may be used, especially in cases associated with granulomatous diseases.
-
Loop Diuretics (e.g., Furosemide): These can be considered to enhance calcium excretion after adequate hydration has been achieved.
-
Calcimimetics: These drugs can help control an overactive parathyroid gland, which can contribute to hypercalcemia.
Q4: How frequently should participants be monitored during a high-dose vitamin D trial?
A4: Regular monitoring is essential. Blood calcium and phosphorus levels should be checked every 2 weeks or more frequently when using high therapeutic doses. Follow-up 25(OH)D levels should be measured at least once after 3-6 months to ensure appropriate dosing. If hypercalcemia is detected, serum calcium and phosphorus should be monitored every 1-2 weeks initially until levels normalize.
Troubleshooting Guide
Issue: A trial participant's serum calcium level is elevated but they are asymptomatic.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the serum calcium measurement to rule out laboratory error.
-
Assess Severity: Determine if the hypercalcemia is mild, moderate, or severe based on the serum calcium level.
-
Implement Initial Management: Immediately discontinue vitamin D and calcium supplements. Encourage increased fluid intake.
-
Monitor Closely: Continue to monitor serum calcium levels weekly until they begin to improve.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for managing hypercalcemia in high-dose vitamin D trials.
Table 1: Hypercalcemia Severity and Initial Management
| Severity | Serum Calcium Level | Initial Management Actions |
| Mild | <12 mg/dL | Discontinue Vitamin D & Calcium, Oral Hydration (2-3 L/day), Low Calcium Diet |
| Moderate | ≥12 mg/dL | IV Hydration with Normal Saline, Consider Pharmacological Intervention |
| Severe | >14 g/dL | Immediate IV Hydration, Calcitonin, and Bisphosphonates |
Table 2: Pharmacological Interventions for Hypercalcemia
| Drug Class | Example Drug & Dosage | Mechanism of Action |
| Bisphosphonates | Pamidronate: 60-90 mg IV infusion over 2-4 hours | Inhibits bone resorption |
| Calcitonin | 4 U/kg intramuscularly every 12 hours | Inhibits bone resorption |
| Glucocorticoids | Prednisone: 20-40 mg daily for 5-10 days | Reduces intestinal calcium absorption |
| Loop Diuretics | Furosemide | Enhances urinary calcium excretion |
Table 3: Monitoring Frequency in High-Dose Vitamin D Trials
| Parameter | Standard Monitoring Frequency | Monitoring Frequency After Hypercalcemia Detection |
| Serum Calcium | Every 2 weeks (with high doses) | Every 1-2 weeks until normalized |
| Serum Phosphorus | Every 2 weeks (with high doses) | Every 1-2 weeks until normalized |
| 25(OH)D | After 3-6 months | Monthly until normalized |
Experimental Protocols
Protocol 1: Measurement of Serum Calcium
-
Sample Collection: Collect a blood sample via venipuncture into a serum separator tube (SST).
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge the sample at 1000-1300 x g for 15 minutes.
-
Analysis: Analyze the serum for total calcium concentration using a colorimetric assay or an ion-selective electrode for ionized calcium. Ensure the laboratory follows standardized procedures and quality control measures.
-
Correction for Albumin: If measuring total calcium, concurrently measure serum albumin and adjust the total calcium concentration for variations in albumin levels.
Protocol 2: Measurement of Serum 25-Hydroxyvitamin D (25(OH)D)
-
Sample Collection: Collect a blood sample via venipuncture into a serum separator tube (SST).
-
Sample Processing: Follow the same initial processing steps as for serum calcium.
-
Analysis: Use a reliable method for 25(OH)D analysis, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard. Immunoassays are also available but may have limitations in accuracy.
-
Interpretation: Interpret the results based on established reference ranges for vitamin D sufficiency, insufficiency, and deficiency.
Visualizations
Caption: Workflow for managing hypercalcemia in clinical trials.
Caption: Signaling pathway of vitamin D-induced hypercalcemia.
Caption: Vitamin D dosage, serum calcium, and clinical actions.
References
Technical Support Center: VD2173 (assumed to be 1,25(OH)2D3)
Disclaimer: Initial searches for "VD2173" did not yield specific public data. This technical support guide has been developed based on the assumption that this compound is an internal designation for 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) , the biologically active form of vitamin D3. The information provided below is based on published research for 1,25(OH)2D3.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues, particularly concerning the inter-individual variability observed in response to 1,25(OH)2D3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 1,25(OH)2D3?
A1: 1,25(OH)2D3, also known as calcitriol, is a steroid hormone that mediates its effects through both genomic and non-genomic pathways.[1]
-
Genomic Pathway: The primary mechanism involves binding to the nuclear Vitamin D Receptor (VDR).[2][3] This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
-
Non-Genomic Pathway: 1,25(OH)2D3 can also elicit rapid, non-genomic responses by interacting with a membrane-associated VDR. This can lead to the rapid opening of calcium channels and activation of various signaling cascades.
Q2: We are observing significant inter-individual variability in our experimental models in response to 1,25(OH)2D3. What are the potential sources of this variability?
A2: Inter-individual variability in response to 1,25(OH)2D3 is a well-recognized phenomenon and can be attributed to a multitude of factors. These can be broadly categorized as intrinsic and extrinsic factors.
-
Intrinsic Factors:
-
Genetics: Polymorphisms in the VDR gene can alter receptor function and downstream signaling. Variations in genes encoding for vitamin D metabolizing enzymes (e.g., CYP2R1, CYP27B1, CYP24A1) can also impact the local and systemic concentrations of 1,25(OH)2D3.
-
Age: The efficiency of vitamin D synthesis in the skin decreases with age, and there can be age-related changes in VDR expression and function.
-
Sex: Hormonal differences between males and females can influence vitamin D metabolism and signaling.
-
Disease States: Conditions such as chronic kidney disease can impair the conversion of 25(OH)D3 to its active form, 1,25(OH)2D3. Similarly, granulomatous diseases like sarcoidosis can lead to extrarenal production of 1,25(OH)2D3.
-
-
Extrinsic Factors:
-
Diet: Dietary intake of vitamin D and calcium can significantly influence the baseline vitamin D status and the response to supplementation.
-
Co-administered Compounds: Other drugs or compounds could interfere with the metabolic pathways of 1,25(OH)2D3.
-
Q3: What are the key signaling pathways activated by 1,25(OH)2D3 in the context of cardiac hypertrophy?
A3: 1,25(OH)2D3 has been shown to protect against cardiac hypertrophy. A key signaling pathway involved is the upregulation of the cyclin-dependent kinase inhibitor p21. By activating p21, 1,25(OH)2D3 can block the cell cycle, thereby inhibiting the proliferation of cardiac myocytes. Additionally, 1,25(OH)2D3 can modulate the Wnt signaling pathway, which is also implicated in cardiac differentiation and hypertrophy.
Troubleshooting Guides
Issue 1: Inconsistent or No Response to 1,25(OH)2D3 Treatment in Cell Culture
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Different cell lines may have varying levels of VDR expression. Verify VDR expression in your cell line via qPCR or Western blot. |
| Serum in Culture Media | Serum contains endogenous levels of vitamin D metabolites which can interfere with the experiment. Consider using charcoal-stripped serum to remove endogenous steroids. |
| Compound Degradation | 1,25(OH)2D3 is sensitive to light and temperature. Ensure proper storage and handling. Prepare fresh dilutions for each experiment. |
| Incorrect Dosage | The optimal concentration of 1,25(OH)2D3 can vary between cell types. Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells within a consistent and low passage number range. |
Issue 2: High Variability in Animal Studies
| Potential Cause | Troubleshooting Step |
| Baseline Vitamin D Status | Animals may have different baseline levels of vitamin D. To normalize, consider pre-feeding a vitamin D deficient diet before starting the experiment. Measure baseline 25(OH)D3 levels in serum. |
| Genetic Background | Different strains of mice or rats can have different genetic backgrounds, leading to varied responses. Ensure that all animals are from the same inbred strain. |
| Dietary Calcium and Phosphate | The levels of dietary calcium and phosphate can influence the effects of 1,25(OH)2D3. Use a standardized diet with known concentrations of calcium and phosphate. |
| Route of Administration | The bioavailability of 1,25(OH)2D3 can differ with the route of administration (e.g., oral gavage, intraperitoneal injection, intramuscular). Maintain a consistent administration route. |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of 1,25(OH)2D3 on Gut-Vascular Barrier Permeability in a Rat Model of Burn Injury
| Treatment Group | Dose | GVB Permeability (FITC-dextran) |
| Sham | - | Baseline |
| Burn + Vehicle | - | Increased |
| Burn + 1,25(OH)2D3 | 0.05 µg/kg | No significant change |
| Burn + 1,25(OH)2D3 | 0.5 µg/kg | Reduced |
| Burn + 1,25(OH)2D3 | 5 µg/kg | Significantly Reduced |
This table summarizes findings from a study on the effect of 1,25(OH)2D3 on gut-vascular barrier disruption, indicating a dose-dependent protective effect at higher concentrations.
Table 2: Effect of 1,25(OH)2D3 on Cardiomyocyte Hypertrophy Markers in an In Vitro Model
| Treatment Group | Cardiomyocyte Surface Area | ANP mRNA Expression | BNP mRNA Expression | p21 Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| Isoproterenol (ISO) | Increased | Increased | Increased | No change |
| ISO + 1,25(OH)2D3 | Decreased | Decreased | Decreased | Increased |
| ISO + 1,25(OH)2D3 + p21 inhibitor | Markedly Upregulated | Markedly Upregulated | Markedly Upregulated | - |
This table is based on a study demonstrating that 1,25(OH)2D3 attenuates isoproterenol-induced cardiac hypertrophy, an effect mediated by the upregulation of p21.
Experimental Protocols
Protocol 1: In Vitro Model of Cardiac Hypertrophy
-
Cell Culture:
-
Isolate neonatal rat ventricular myocytes and culture them in a serum-supplemented medium.
-
-
Induction of Hypertrophy:
-
Treat the cultured myocytes with isoproterenol (ISO) to induce a hypertrophic response.
-
-
1,25(OH)2D3 Treatment:
-
Co-treat the cells with ISO and varying concentrations of 1,25(OH)2D3.
-
Include a control group treated with ISO and vehicle.
-
For mechanistic studies, a group can be included with ISO, 1,25(OH)2D3, and a p21 inhibitor.
-
-
Analysis of Hypertrophic Markers:
-
Measure cardiomyocyte surface area using microscopy and image analysis software.
-
Quantify the mRNA expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) using qPCR.
-
Assess the protein expression of p21 via Western blot.
-
Protocol 2: In Vivo Model of Skeletal Muscle Regeneration
-
Animal Model:
-
Use male C57BL/6 mice (e.g., 10 weeks of age).
-
-
Induction of Muscle Injury:
-
Induce extensive muscle injury in the tibialis anterior muscle by injecting 1.2% BaCl2.
-
-
1,25(OH)2D3 Administration:
-
Administer 1,25(OH)2D3 daily via intramuscular injections during the regenerative phase (e.g., days 4-7 post-injury).
-
Test both physiological and supraphysiological doses.
-
-
Tissue Collection and Analysis:
-
Collect muscle samples on day 8 post-injury.
-
Analyze the expression of proteins related to:
-
Vitamin D metabolism (VDR, CYP24A1, CYP27B1).
-
Satellite cell differentiation (myogenin, EbMHC).
-
Fibrosis (vimentin).
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Genomic signaling pathway of 1,25(OH)2D3.
Caption: 1,25(OH)2D3 signaling in cardiac hypertrophy.
Caption: Troubleshooting workflow for experimental variability.
References
Optimizing VD2173 dosage to minimize side effects
Technical Support Center: VD2173
Disclaimer: The following information is provided for research purposes only. This compound is an investigational compound and should be handled by qualified professionals in a laboratory setting. The information presented here is based on preclinical data and is subject to change as further research is conducted.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn downregulates the signaling cascade responsible for cell proliferation and survival in certain cancer types.
Q2: I am observing significant cytotoxicity in my non-target cell lines. What could be the cause?
A2: Off-target cytotoxicity can occur for several reasons:
-
High Concentration: Ensure that the working concentration of this compound is within the recommended range for your specific cell line. Exceeding the optimal therapeutic window can lead to non-specific effects.
-
Cell Line Sensitivity: Some cell lines may exhibit higher sensitivity to MEK inhibition, even if they are not the primary target. It is crucial to perform a dose-response curve to determine the IC50 for each cell line used in your experiments.
-
Solvent Toxicity: Verify that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding 0.1%. Higher concentrations of DMSO can be toxic to cells.
Q3: My results show a decrease in efficacy at higher concentrations of this compound. Is this expected?
A3: This phenomenon, known as a "hook effect" or paradoxical activation, can sometimes be observed with inhibitors of the MAPK pathway. At high concentrations, some inhibitors can induce a conformational change in the kinase that paradoxically promotes signaling. If you observe this, it is recommended to perform a detailed dose-response analysis to identify the optimal concentration range that achieves maximal inhibition without inducing paradoxical activation.
Q4: How can I confirm that this compound is engaging its target (MEK1/2) in my experimental system?
A4: Target engagement can be confirmed by performing a Western blot analysis to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the downstream substrate of MEK1/2. A dose-dependent decrease in p-ERK1/2 levels upon treatment with this compound would indicate successful target engagement.
Q5: What is the recommended starting dose for in vivo studies?
A5: The optimal in vivo dose will depend on the animal model, tumor type, and administration route. Based on preclinical xenograft models, a starting dose of 10-25 mg/kg administered daily by oral gavage is often a reasonable starting point. However, it is imperative to conduct a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of this compound across various cancer cell lines.
Table 1: Efficacy of this compound (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Melanoma | V600E | 8 |
| SK-MEL-28 | Melanoma | V600E | 12 |
| HT-29 | Colorectal Cancer | V600E | 15 |
| HCT116 | Colorectal Cancer | Wild-Type | 250 |
| MCF7 | Breast Cancer | Wild-Type | >1000 |
Table 2: Cytotoxicity of this compound (CC50) in Non-Cancerous Cell Lines
| Cell Line | Tissue of Origin | CC50 (µM) |
| HaCaT | Keratinocyte | 5.2 |
| HUVEC | Endothelial | 8.9 |
| PBMC | Peripheral Blood | >20 |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Treatment: Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., a known MEK inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Target Engagement (p-ERK1/2)
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to total ERK1/2 and the loading control.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting off-target cytotoxicity.
Technical Support Center: Maintaining Blinding in Vitamin D Supplementation Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the challenges of maintaining blinding in vitamin D supplementation trials.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in maintaining blinding in vitamin D supplementation trials?
A1: The primary challenges to maintaining blinding in vitamin D supplementation trials include:
-
Sensory Differences: The vitamin D supplement and the placebo may differ in taste, smell, color, or texture, allowing participants or investigators to guess the treatment allocation. This is particularly challenging for liquid formulations or chewable tablets.
-
Perceptible Side Effects: Although generally well-tolerated, high doses of vitamin D can sometimes cause side effects that are not present with the placebo, such as a metallic taste or gastrointestinal discomfort. If participants in one group report a specific side effect more frequently, it can lead to unblinding.
-
Ethical Considerations with Placebos: In studies involving individuals with vitamin D deficiency, there are ethical concerns about providing a placebo with no active ingredient. This can sometimes lead to study designs where the placebo group is allowed to take a low dose of vitamin D, which can complicate blinding if not managed carefully.
-
Emergency Unblinding: In cases of medical emergencies or suspected serious adverse reactions, it may be necessary to unblind a participant's treatment, which needs to be done in a controlled manner to avoid compromising the overall study blind.
Q2: How can we create a placebo that is indistinguishable from the active vitamin D supplement?
A2: Creating an indistinguishable placebo is crucial for maintaining blinding. Here are key considerations:
-
Identical Appearance: The placebo should be identical in size, shape, color, and packaging to the active supplement. For capsules, this can be achieved by using opaque capsules and ensuring the fill material has a similar appearance.
-
Matching Sensory Characteristics: The taste, smell, and texture of the placebo should match the active supplement. For oil-based vitamin D supplements, the placebo should contain the same carrier oil (e.g., olive oil, sunflower oil) without the active vitamin D. Sensory analysis by trained panelists can be employed to ensure a good match.
-
Over-encapsulation: If the active supplement has a unique appearance, both the active and placebo tablets/capsules can be placed inside a larger, opaque capsule. This method, known as over-encapsulation, helps to mask any visual differences.
-
Liquid Formulations: For liquid supplements, matching the viscosity, color, and taste of the placebo to the active formulation is critical. This may require the use of specific excipients to replicate the sensory properties of the vitamin D preparation.
Q3: What are the best practices for assessing the success of blinding in a clinical trial?
A3: Assessing the success of blinding is essential to validate the trial's results. Best practices include:
-
Post-Trial Questionnaires: At the end of the trial, ask participants, investigators, and outcome assessors to guess the treatment allocation for each participant and to state their reasoning. The questionnaire can offer options such as "Active," "Placebo," or "Don't Know."
-
Blinding Indexes: Calculate a blinding index, such as Bang's Blinding Index or James' Blinding Index, based on the responses from the post-trial questionnaires. These indexes provide a quantitative measure of the success of blinding.
-
Monitoring Adverse Events: Continuously monitor and compare the types and frequencies of adverse events reported in both the active and placebo groups. A significant imbalance in specific side effects could indicate a breach in blinding.
Troubleshooting Guides
Problem: Participants report being able to distinguish the vitamin D supplement from the placebo based on taste.
-
Solution:
-
Pre-trial Sensory Analysis: Before starting the trial, conduct a sensory analysis with a small group of volunteers to determine if the active supplement and placebo are distinguishable.
-
Reformulate Placebo: If a difference is detected, reformulate the placebo to better match the taste of the active supplement. This may involve adding a bittering agent to the placebo if the active ingredient has a bitter taste, or using a different carrier oil.
-
Over-encapsulation: If taste matching is not feasible for tablets or capsules, consider over-encapsulation to bypass the issue of taste.
-
Problem: A higher-than-expected number of participants in the active group are correctly guessing their treatment allocation.
-
Solution:
-
Investigate the Cause: Analyze the reasons provided by participants for their guesses. Are they noticing a specific side effect, a difference in the supplement's appearance, or something else?
-
Review Adverse Event Data: Compare the adverse event profiles between the active and placebo groups to identify any significant differences that might be unblinding participants.
-
Implement Corrective Actions (if mid-trial): If the trial is ongoing, consider if any modifications can be made to the study procedures to reinforce blinding without compromising the trial's integrity. For future trials, use this information to improve the design of the placebo and blinding protocols.
-
Statistical Analysis: In the final analysis of the trial data, you can use statistical methods to adjust for the potential bias introduced by unblinding.
-
Problem: The clinical trial staff are becoming unblinded to the treatment allocations.
-
Solution:
-
Strict Protocols for Unblinding: Ensure there are strict, predefined protocols for emergency unblinding and that access to the randomization code is tightly controlled.
-
Segregation of Duties: If possible, have different members of the research team responsible for dispensing the intervention and assessing the outcomes. The outcome assessors should have no interaction with the dispensing process.
-
Training: Thoroughly train all study personnel on the importance of maintaining the blind and the specific procedures in place to protect it.
-
Data Presentation
Table 1: Challenges and Mitigation Strategies for Maintaining Blinding in Vitamin D Trials
| Challenge | Potential Impact on Blinding | Mitigation Strategies |
| Sensory Differences (Taste, Smell, Appearance) | Participants and investigators may be able to distinguish between the active supplement and placebo. | - Use of identical-appearing capsules.- Matching the carrier oil in placebo to the active supplement.- Pre-trial sensory analysis.- Over-encapsulation of both active and placebo. |
| Perceptible Side Effects | A unique side effect profile in the active group can lead to unblinding. | - Use of an active placebo that mimics minor, common side effects.- Thoroughly informing participants about a wide range of possible non-specific symptoms in the informed consent for both groups.- Careful monitoring and comparison of adverse event profiles. |
| Ethical Concerns with Placebo in Deficient Populations | May necessitate study designs that can complicate blinding. | - Allowing a low, standard-of-care dose of vitamin D for all participants (including the placebo group).- Providing "rescue" vitamin D therapy to any participant whose levels fall below a certain threshold.- Clear communication with ethics committees about the rationale and safety measures. |
| Emergency Unblinding Procedures | Improperly managed unblinding can compromise the overall study blind. | - Establish a clear, documented procedure for emergency unblinding.- Limit access to the randomization code to designated, unblinded personnel who are not involved in outcome assessment.- Use of an independent Data and Safety Monitoring Board. |
Experimental Protocols
Protocol 1: Assessment of Blinding Success Using a Post-Trial Questionnaire and Blinding Index Calculation
-
Questionnaire Administration: At the final study visit, administer a standardized questionnaire to all participants and blinded study personnel (e.g., investigators, outcome assessors).
-
Questionnaire Content: The questionnaire should include the following questions:
-
"Which treatment do you believe you/the participant received during the study?"
-
(A) The active vitamin D supplement
-
(B) The placebo (inactive supplement)
-
(C) I do not know
-
-
"What is the main reason for your belief?" (Open-ended text box)
-
-
Data Collection: Record the responses for each participant and for each blinded staff member.
-
Calculation of Bang's Blinding Index (BI):
-
Categorize responses into "Correct Guess," "Incorrect Guess," and "Don't Know."
-
Calculate the proportion of correct and incorrect guesses for both the active (A) and placebo (P) groups.
-
Bang's BI is calculated for each group separately and as a total. The formula for the active group is: BI_A = (Correct_A - Incorrect_A) / (Correct_A + Incorrect_A + DontKnow_A)
-
The BI ranges from -1 to 1. A value of 0 indicates perfect blinding, 1 indicates complete unblinding, and -1 indicates that participants are guessing the opposite treatment.
-
Mandatory Visualization
Overcoming placebo effect in VD2173 clinical studies
Topic: Overcoming the Placebo Effect in VD2173 Clinical Studies
This guide is intended for researchers, scientists, and drug development professionals working with the investigational compound this compound. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate the impact of the placebo effect in clinical trials.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher-than-expected placebo response in our Phase II study of this compound for neuropathic pain. What could be the underlying causes?
A1: A significant placebo response is a known challenge in clinical trials for conditions with subjective endpoints like pain. The placebo effect is a complex psychobiological phenomenon driven by factors such as patient expectations, conditioning, and the overall clinical context.[1] Neurobiologically, it can be mediated by endogenous systems like the opioid and dopaminergic pathways.[1]
Several factors could be contributing to the high placebo rate in your this compound study:
-
Patient Expectations: Positive expectations about a new treatment can lead to perceived improvement, even with a placebo.
-
Natural History of the Disease: Neuropathic pain can have a fluctuating course, and spontaneous improvements may be mistaken for a placebo response.
-
Patient-Investigator Interaction: The quality of interaction and the information conveyed to the patient can inadvertently enhance placebo effects.
-
Study Design: The design of the trial itself may be conducive to a high placebo response.
Q2: How can we modify our clinical trial design to minimize the placebo effect for the upcoming Phase III study of this compound?
A2: Several alternative study designs can be employed to reduce the impact of the placebo effect. The choice of design will depend on the specific characteristics of this compound and the patient population.
-
Sequential Parallel Comparison Design (SPCD): This two-stage design can help to identify and exclude placebo responders before the main treatment comparison.
-
Crossover Design: In a crossover study, each participant receives both the placebo and the active drug (this compound) at different times.[2] This allows for within-patient comparisons, which can reduce variability. However, this design is only suitable for conditions that are stable and where the treatment effect does not carry over after discontinuation.
-
Enrichment Designs: These designs aim to select a patient population that is more likely to respond to the drug and less likely to respond to placebo. This can be done through a placebo run-in phase.
Below is a diagram illustrating the workflow of a Sequential Parallel Comparison Design.
Q3: What statistical approaches can be used to analyze data from this compound studies with a significant placebo effect?
A3: Specialized statistical methods can help to dissect the true drug effect from the placebo response.
-
Analysis of Covariance (ANCOVA): This method can be used to adjust for baseline differences in patient characteristics that might predict a placebo response.
-
Longitudinal Data Analysis: Mixed-effects models can be used to analyze repeated measurements over time, which can help to distinguish between transient placebo effects and sustained drug effects.
-
Responder Analysis: In addition to analyzing mean changes in outcomes, a responder analysis can identify the proportion of patients who achieve a clinically meaningful improvement. This can be particularly useful in the context of an SPCD.
Troubleshooting Guides
Problem: High variability in placebo response across different study sites.
Possible Cause: Inconsistent administration of the placebo or different levels of patient-investigator interaction across sites.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all sites are adhering strictly to the standardized protocol for patient interaction and data collection.
-
Investigator Training: Implement a robust training program for all investigators to ensure consistent communication with patients about the study, the investigational drug, and the possibility of receiving a placebo.
-
Centralized Monitoring: Employ centralized monitoring of key performance indicators related to patient recruitment and data quality to identify outlier sites early.
Problem: The nocebo effect is leading to a high dropout rate in the placebo arm.
The nocebo effect is the phenomenon where a patient experiences adverse side effects from a placebo.[3] In some studies, nearly a third of placebo recipients report adverse events like headache and fatigue.[3]
Troubleshooting Steps:
-
Patient Education: Provide balanced information to patients about the potential for both positive and negative effects, regardless of whether they receive the active drug or placebo.
-
Symptom Monitoring: Proactively monitor for common non-specific symptoms (e.g., headache, fatigue) in all study participants and manage them according to a pre-defined protocol.
-
Blinding Assessment: Periodically assess the effectiveness of the study blind to ensure that investigators are not unintentionally biasing patient reports of adverse events.
Hypothetical Data and Protocols
Table 1: Comparison of Outcomes in a Standard RCT vs. a Sequential Parallel Comparison Design (SPCD) for this compound
| Design Type | Treatment Arm | N | Mean Change from Baseline (Pain Score) | p-value vs. Placebo |
| Standard RCT | This compound | 200 | -2.5 | 0.08 |
| Placebo | 200 | -1.8 | - | |
| SPCD (Stage 1) | This compound | 150 | -2.6 | 0.04 |
| Placebo | 150 | -1.9 | - | |
| SPCD (Stage 2) | This compound | 50 | -3.1 | 0.02 |
| Placebo | 50 | -1.2 | - |
This is hypothetical data for illustrative purposes.
Experimental Protocol: Sequential Parallel Comparison Design (SPCD) for a Phase III Study of this compound
Objective: To assess the efficacy and safety of this compound compared to placebo in the treatment of neuropathic pain while minimizing the impact of the placebo effect.
Methodology:
-
Stage 1:
-
A total of 300 eligible patients will be randomized in a 1:1 ratio to receive either this compound (100 mg/day) or a matching placebo for 8 weeks.
-
The primary endpoint for Stage 1 will be the change from baseline in the weekly mean of the 24-hour average pain intensity score.
-
At the end of Stage 1, an interim analysis will be conducted. Placebo-treated patients who do not show a pre-defined level of improvement (e.g., <15% reduction in pain score) will be identified as "placebo non-responders."
-
-
Stage 2:
-
The identified placebo non-responders from Stage 1 will be re-randomized in a 1:1 ratio to receive either this compound (100 mg/day) or placebo for an additional 8 weeks.
-
Patients who received this compound in Stage 1 will continue on their assigned treatment in a blinded manner.
-
The primary endpoint for Stage 2 will be the change from baseline in the weekly mean of the 24-hour average pain intensity score for the re-randomized cohort.
-
Statistical Analysis:
-
The final analysis will combine data from both stages. The treatment effect will be estimated as the weighted average of the treatment effects observed in Stage 1 and Stage 2.
Below is a diagram illustrating a hypothetical signaling pathway for this compound, which could be relevant for understanding its mechanism of action and distinguishing it from placebo effects.
References
- 1. The Placebo Effect in Medicine and Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Placebo-Controlled, Multicenter, Randomized, Double-Blind, Flexible-Dose, Two-Way Crossover Study to Evaluate the Efficacy and Safety of Sildenafil in Men With Traumatic Spinal Cord Injury and Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Placebo Effect Accounts for More Than Two-Thirds of COVID-19 Vaccine Adverse Events, Researchers Find | BIDMC of Boston [bidmc.org]
Navigating the Complexities of Vitamin D Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Inconsistent findings in vitamin D research present a significant challenge to advancing our understanding of its physiological roles and therapeutic potential. This technical support center provides troubleshooting guidance and detailed information to help researchers identify and address common sources of variability in their experiments.
Frequently Asked Questions (FAQs)
Pre-Analytical and Analytical Variability
Q1: My 25-hydroxyvitamin D [25(OH)D] measurements are inconsistent across different assays. Why is this happening and which method is considered the gold standard?
A1: Inconsistent 25(OH)D measurements are a well-documented issue stemming from a lack of assay standardization.[1][2][3] Different methods, such as immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), can yield different results.[3][4] Immunoassays, while often automated and high-throughput, can be affected by the proprietary reagents used to release 25(OH)D from its binding protein and by interfering antibodies, potentially leading to falsely high or low results.
Currently, LC-MS/MS is considered the gold standard for vitamin D analysis due to its higher specificity and ability to separately quantify 25-hydroxyvitamin D₂ and D₃. However, it is a more complex and less automated method. The US Centers for Disease Control and Prevention (CDC) has established a vitamin D standardization certification program to help minimize inter-method disagreement.
Q2: What pre-analytical factors could be affecting the stability and measurement of vitamin D in my samples?
A2: Several pre-analytical factors can influence vitamin D measurement. Although vitamin D is relatively stable, sample handling and processing differences can impact the accuracy of results. It is crucial to have standardized procedures for sample collection, processing, and storage. Factors such as the type of collection tube, time and temperature before centrifugation, and storage conditions can all introduce variability.
Q3: Can patient-specific factors influence the measurement of vitamin D levels?
A3: Yes, numerous patient-specific factors can affect 25(OH)D levels. These include:
-
Age: Older adults have reduced capacity to synthesize vitamin D in the skin.
-
Skin pigmentation: Melanin absorbs UVB radiation, reducing vitamin D synthesis in individuals with darker skin.
-
Body Mass Index (BMI): Vitamin D is fat-soluble and can be sequestered in adipose tissue, potentially leading to lower circulating levels in individuals with obesity.
-
Genetics: Polymorphisms in genes encoding the vitamin D receptor (VDR) and metabolizing enzymes (e.g., CYP2R1, CYP24A1) can influence vitamin D metabolism and signaling.
-
Diet and Supplements: The intake of vitamin D-rich foods and supplements will directly impact serum levels.
-
Sun Exposure: Season, latitude, and time of day affect UVB radiation exposure, the primary driver of vitamin D synthesis.
-
Medications: Certain drugs, like anticonvulsants and corticosteroids, can affect vitamin D metabolism.
-
Medical Conditions: Conditions that cause fat malabsorption (e.g., Crohn's disease, celiac disease) can impair the absorption of dietary vitamin D.
Experimental Design and Data Interpretation
Q4: I am designing a clinical trial for vitamin D supplementation. What are the key considerations to avoid inconsistent results?
A4: Designing robust vitamin D supplementation trials requires careful consideration of several factors to avoid pitfalls that have led to inconsistent findings in the past. Key considerations include:
-
Baseline Vitamin D Status: It is crucial to measure and account for the baseline 25(OH)D levels of participants. Supplementation is unlikely to show an effect in individuals who are already vitamin D sufficient.
-
Dosage: The dose of vitamin D should be sufficient to achieve the target 25(OH)D concentration. Many trials have been criticized for using doses that are too low to elicit a significant biological response.
-
Duration of Intervention: The study duration must be adequate to observe the desired outcomes, as some effects of vitamin D may take a long time to manifest.
-
Co-factors: The intake of other nutrients that interact with vitamin D, such as calcium and magnesium, should be monitored and controlled for.
-
Standardized Measurement: Use a standardized and reliable method, preferably LC-MS/MS, for measuring 25(OH)D at baseline and throughout the study.
-
Participant Characteristics: Account for potential confounding factors such as age, BMI, race, and season of measurement.
Q5: There seems to be no universal consensus on what constitutes "optimal" vitamin D levels. How should I define deficiency, insufficiency, and sufficiency in my research?
A5: The lack of consensus on optimal vitamin D levels is a major source of inconsistency in research. Different organizations have proposed different cut-off values. For instance, some guidelines define insufficiency at levels below 29 ng/mL, while others use a cut-off of 20 ng/mL. It is critical to clearly state the definitions and reference guidelines used in your study to ensure transparency and allow for comparison with other research. While there is debate, levels below 12 ng/mL (30 nmol/L) are generally considered deficient, and levels above 30 ng/mL (75 nmol/L) are often considered sufficient.
Data Presentation
Table 1: Comparison of Common 25-Hydroxyvitamin D Measurement Methods
| Method | Principle | Advantages | Disadvantages |
| Immunoassays (RIA, CLIA, ELISA) | Competitive binding of labeled and unlabeled 25(OH)D to a specific antibody. | High throughput, automated, widely available. | Variable specificity, potential for cross-reactivity with other metabolites, matrix effects, can be biased high or low. |
| High-Performance Liquid Chromatography (HPLC) | Separation of vitamin D metabolites based on their physicochemical properties, followed by UV detection. | Good specificity, can separate D₂ and D₃. | More complex, lower throughput than immunoassays. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass spectrometric detection, providing high specificity and sensitivity. | Gold Standard , high specificity and sensitivity, can quantify multiple metabolites simultaneously. | Requires specialized equipment and expertise, lower throughput, more complex sample preparation. |
Table 2: Proposed Cut-off Values for Vitamin D Status (Serum 25(OH)D)
| Status | Institute of Medicine (IOM) | Endocrine Society | General Consensus |
| Deficiency | < 12 ng/mL (< 30 nmol/L) | < 20 ng/mL (< 50 nmol/L) | < 12 ng/mL (< 30 nmol/L) |
| Insufficiency | 12-20 ng/mL (30-50 nmol/L) | 21-29 ng/mL (52.5-72.5 nmol/L) | 12-30 ng/mL (30-75 nmol/L) |
| Sufficiency | ≥ 20 ng/mL (≥ 50 nmol/L) | ≥ 30 ng/mL (≥ 75 nmol/L) | > 30 ng/mL (> 75 nmol/L) |
| Potential Toxicity | > 50 ng/mL (> 125 nmol/L) | > 100 ng/mL (> 250 nmol/L) | > 100 ng/mL (> 250 nmol/L) |
Experimental Protocols
Detailed, step-by-step protocols for key experiments will be added here as they are developed from further targeted searches. The following are overviews based on initial findings.
Overview of 25-Hydroxyvitamin D Measurement by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for measuring vitamin D levels. The general workflow involves:
-
Sample Preparation: This is a critical step to remove interfering substances. It typically includes:
-
Protein Precipitation: To release vitamin D metabolites from the vitamin D binding protein (DBP).
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To isolate and concentrate the vitamin D metabolites from the sample matrix.
-
-
Chromatographic Separation: The extracted sample is injected into an HPLC system to separate 25(OH)D₂ and 25(OH)D₃ from other metabolites.
-
Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer, which provides high specificity and sensitivity for quantification.
Overview of 25-Hydroxyvitamin D Measurement by Immunoassay
Immunoassays are widely used in clinical laboratories due to their automation and high throughput. The general principle is:
-
Release of 25(OH)D: A reagent is used to release 25(OH)D from its binding protein.
-
Competitive Binding: The patient's 25(OH)D competes with a labeled form of 25(OH)D for binding to a limited number of specific antibody sites.
-
Detection: The amount of labeled 25(OH)D bound to the antibody is measured, which is inversely proportional to the concentration of 25(OH)D in the patient's sample. The signal is often detected via chemiluminescence or an enzymatic color change.
Mandatory Visualizations
Caption: Simplified Vitamin D metabolism and signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
This technical support center is a living document and will be updated as more specific protocols and data become available. Researchers are encouraged to contribute their findings and experiences to help build a more comprehensive resource for the scientific community.
References
- 1. Vitamin D: Current Challenges between the Laboratory and Clinical Practice [ouci.dntb.gov.ua]
- 2. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Australian researchers call out inconsistencies in vitamin D research [nutraingredients.com]
- 4. Factors Affecting the Accuracy of Vitamin D Measurements - PMC [pmc.ncbi.nlm.nih.gov]
How to ensure patient adherence in long-term VD2173 trials
Welcome to the technical support center for the VD2173 long-term clinical trials. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in ensuring high patient adherence. Non-adherence can significantly impact study outcomes, leading to inaccurate data and skewed results.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help your team implement effective adherence strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for non-adherence in long-term trials for chronic, often asymptomatic, conditions?
A1: Non-adherence in this context is a complex issue driven by multiple factors.[2] Key reasons include:
-
Forgetfulness: Patients simply forgetting to take their medication is a common unintentional factor.[3]
-
Lack of Symptoms: In asymptomatic conditions, patients may not feel the immediate need for medication and perceive a low risk, leading to discontinuation.[3]
-
Complex Regimens: The number of medications and frequency of dosing can significantly influence adherence, with rates dropping as complexity increases.[4]
-
Side Effects: Anxiety about or experience with treatment-associated adverse effects can deter patients.
-
Low Health Literacy: A patient's misunderstanding of their condition and the importance of the treatment can result in poor compliance.
-
Psychological Factors: Comorbidities like depression can diminish a patient's willingness and ability to follow treatment regimens.
-
Socioeconomic Barriers: High prescription costs or co-pays can place a significant financial burden on patients, reducing adherence rates.
Q2: Which methods are considered the gold standard for monitoring patient adherence in a clinical trial setting?
A2: There is no single "gold standard" for measuring adherence; each method has benefits and limitations. Therefore, a combination of methods is often recommended.
-
Direct Measures: These are highly accurate but can be invasive and expensive. They include assays for drug metabolites in blood or urine.
-
Indirect Measures: These are more common in clinical trials.
-
Electronic Monitoring: Devices like the Medication Event Monitoring System (MEMS), which use electronic caps to record every time a pill bottle is opened, are considered a strong indirect method. Newer "smart" bottles can transmit data wirelessly for real-time monitoring. Other technologies include smart blister packs, ingestible sensors, and video-based observation.
-
Pill Counts: A straightforward method, but it can be misleading as it doesn't confirm ingestion.
-
Patient Self-Report: This can be done through diaries or questionnaires. While easy to implement, it is subject to recall and desirability biases.
-
Q3: What is the evidence for using digital technology to improve adherence?
A3: Digital technologies offer promising avenues for improving adherence. Strategies like friendly reminders via email or app alerts can prompt patients to take their medication. A review of interventions found that even low-intensity telephone and mail-based approaches can improve adherence. Smart pill bottles that track doses and send reminders have also been shown to be effective. A survey of clinical trial participants revealed that text messaging and video conferencing options were among the most helpful technologies for them.
Troubleshooting Guides
Problem: A patient's adherence rate, tracked by an electronic pill bottle, has dropped below the 80% threshold.
Solution Workflow: A systematic approach is necessary to understand and address the root cause of the patient's non-adherence. The goal is to provide tailored support rather than a one-size-fits-all solution.
Caption: Workflow for addressing patient non-adherence.
Problem: The clinical trial site is experiencing high patient dropout rates.
Solution: High dropout rates are often linked to patient burden and a lack of engagement.
-
Reduce Participation Burden: Simplify protocols where possible. Incorporating decentralized trial elements like home visits, wearable devices for data collection, and direct-to-patient drug delivery can significantly reduce the need for travel, which is a major burden for participants.
-
Enhance Patient Engagement: Keep patients informed about the trial's progress to help them feel connected to the research purpose. Regular communication, clear expectations, and opportunities for feedback can make patients feel like valued partners rather than subjects.
-
Provide Support: Offer travel support and compensation for the patient's time. Ensure site staff are well-trained, personable, and can build a trusting relationship with participants.
Data on Adherence Interventions
Improving adherence often requires active intervention. The effectiveness of different strategies varies, but educational and counseling-based approaches have shown positive results.
| Intervention Strategy | Key Findings | Relevant Disease Areas | Citation(s) |
| Pharmacist-led Education & Counseling | Patients receiving the intervention were 5.12 times more likely to be adherent after 6 months. Showed improvements in clinical outcomes (e.g., blood pressure). | Hypertension, Asthma, COPD | |
| Patient Education (Multi-component vs. Single) | Both multi-component (counseling + pamphlet) and single (pamphlet only) education significantly improved adherence rates from baseline (from ~92% to ~98% and ~89% to ~92% respectively). | Rheumatoid Arthritis | |
| Educational Program | An educational intervention improved adherence and patient knowledge at 6, 12, and 18 months compared to standard care. | HIV | |
| Nurse-led Interventions | Interventions delivered by nurses, particularly those initiated in an inpatient setting, were among the most effective. | Coronary Artery Disease |
Experimental Protocol: Adherence Sub-Study
Title: A Randomized Controlled Sub-Study to Evaluate the Effectiveness of Two Different Adherence Intervention Strategies in the this compound Long-Term Trial.
Objective: To compare the effectiveness of a high-tech digital reminder system versus a high-touch educational and counseling program on patient adherence to this compound over 12 months.
Methodology:
-
Patient Recruitment: A subset of 200 patients enrolled in the main this compound trial will be invited to participate in this sub-study.
-
Baseline Assessment: Adherence will be monitored for a 1-month run-in period for all participants using a Medication Event Monitoring System (MEMS) cap. Patients with <95% adherence will be eligible for randomization.
-
Randomization: Eligible patients will be randomized (1:1) into two arms.
-
Arm A (High-Tech): Patients will receive a smart pill bottle that provides light and sound reminders for missed doses and sends automated text message reminders. Adherence data is tracked passively in real-time.
-
Arm B (High-Touch): Patients will receive monthly educational counseling sessions with a clinical trial nurse. Sessions will focus on the importance of adherence, address patient-specific barriers, and provide motivational support.
-
-
Monitoring & Endpoints:
-
Primary Endpoint: The primary outcome is the mean adherence rate over 12 months, as measured by the MEMS caps.
-
Secondary Endpoints: These include patient-reported outcomes on satisfaction with the intervention, disease-specific clinical markers, and overall trial retention rates between the two groups.
-
-
Data Analysis: Adherence rates between the two groups will be compared using an independent samples t-test. Secondary outcomes will be analyzed using appropriate statistical methods.
Caption: Experimental workflow for the adherence sub-study.
References
- 1. aardexgroup.com [aardexgroup.com]
- 2. Understanding Treatment Adherence in Chronic Diseases: Challenges, Consequences, and Strategies for Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming barriers to patient adherence: the case for developing innovative drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenge of patient adherence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Dose Vitamin D3 Supplementation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of a single high dose of vitamin D3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing an increased incidence of falls and fractures in our elderly animal models after administering a large annual bolus of vitamin D3. Is this a known phenomenon?
A1: Yes, this paradoxical effect is a significant and documented limitation of single high-dose vitamin D3 administration, particularly in older populations. Contrary to the expected benefit for bone health, several large clinical trials have reported an increased risk of falls and fractures following large, intermittent doses (e.g., an annual dose of 500,000 IU).[1][2][3][4] One study found that older women receiving a single annual high dose of vitamin D had a higher rate of falls and fractures compared to those who received a placebo.[1] The risk appears to be highest in the months immediately following the dose. This suggests that while the intention is to correct deficiency, the acute physiological response to a massive, non-physiological dose may be detrimental to musculoskeletal stability.
Q2: What is the proposed mechanism behind the increased risk of falls and fractures with high, intermittent doses of vitamin D3?
A2: While the exact mechanism is still under investigation, a leading hypothesis is that a single large bolus of vitamin D3 may lead to a rapid increase in serum 25-hydroxyvitamin D [25(OH)D] and subsequent induction of enzymes that inactivate vitamin D metabolites. This could potentially result in a transiently lower level of the active form of vitamin D, 1,25-dihydroxyvitamin D [1,25(OH)2D], which is crucial for calcium homeostasis and muscle function. Additionally, a single large dose might induce the production of fibroblast growth factor 23 (FGF23), which can suppress the enzyme needed to activate vitamin D. Another possibility is that the rapid hormonal shifts disrupt neuromuscular coordination, leading to an increased propensity for falls.
Q3: Our research protocol involves a single high dose of vitamin D3 to rapidly correct deficiency. What are the pharmacokinetic limitations we should be aware of?
A3: A single large dose of vitamin D3 leads to a sharp, non-physiological spike in serum 25(OH)D levels, followed by a gradual decline. This differs significantly from the steady-state concentrations achieved with daily dosing. The half-life of vitamin D3 itself is about 24 hours, while its main circulating form, 25(OH)D, has a half-life of approximately three weeks. However, the rapid influx from a bolus dose can saturate vitamin D-binding proteins and may alter the metabolic pathway, potentially leading to a less efficient conversion to the active form, 1,25(OH)2D, and a faster clearance of vitamin D metabolites. This can result in a period of suboptimal vitamin D activity despite high circulating levels of 25(OH)D.
Q4: We are observing a "U-shaped" response curve in our dose-response studies, where both low and very high levels of serum 25(OH)D are associated with adverse outcomes. Is this a recognized concept?
A4: Yes, the "U-shaped" or "J-shaped" association between vitamin D levels and various health outcomes is a well-documented phenomenon. This suggests that there is an optimal physiological range for serum 25(OH)D, and levels that are either too low or too high can be detrimental. For many health outcomes, including all-cause mortality, cardiovascular disease, and some cancers, both deficiency and excess have been linked to increased risk. In some cases, this U-shaped curve may be confounded by the fact that individuals with developing health problems are more likely to be given high-dose supplements, thus creating an association between high vitamin D levels and poor outcomes.
Q5: What are the signs of vitamin D toxicity we should monitor for in our experimental subjects?
A5: Vitamin D toxicity is primarily caused by hypercalcemia, an excess of calcium in the blood. Key clinical and biochemical signs to monitor include:
-
Biochemical markers:
-
Elevated serum calcium (hypercalcemia)
-
Elevated serum 25(OH)D levels (typically >150 ng/mL or >375 nmol/L)
-
Hypercalciuria (excessive calcium in the urine)
-
-
Clinical symptoms:
-
Gastrointestinal: Nausea, vomiting, decreased appetite, constipation, and abdominal pain.
-
Neurological: Confusion, apathy, fatigue, and muscle weakness.
-
Renal: Polyuria (frequent urination), polydipsia (increased thirst), and dehydration, which can progress to nephrocalcinosis and kidney damage.
-
Troubleshooting Guides
Issue: Unexpected variability in serum 25(OH)D levels following a single high dose.
| Possible Cause | Troubleshooting Steps |
| Individual differences in absorption and metabolism | Stratify subjects by baseline vitamin D status, body weight, and relevant genetic markers if possible. Ensure consistent administration protocols (e.g., with or without a fatty meal). |
| Assay variability | Use a standardized and validated assay for measuring 25(OH)D. Include quality controls and standards in each run. Consider sending samples to a reference laboratory for confirmation. |
| Timing of blood sampling | Standardize the time of blood collection post-dosing to account for the pharmacokinetic profile of vitamin D3. |
Issue: Increased mortality in the high-dose group not attributable to hypercalcemia.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of a supra-physiological dose | Investigate markers of inflammation, oxidative stress, and cardiovascular function. A single large dose may have direct cellular effects independent of calcium homeostasis. |
| Disruption of other endocrine pathways | Measure parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23) levels. A bolus dose can cause significant fluctuations in these hormones. |
| Underlying health status of subjects | Ensure that the experimental groups are well-matched for any underlying comorbidities that might be exacerbated by a large vitamin D dose. |
Data Presentation: Quantitative Summary of Clinical Studies
Table 1: Studies on High-Dose Intermittent Vitamin D3 and Risk of Falls and Fractures
| Study | Dosage | Population | Key Findings |
| Sanders et al. (2010) | 500,000 IU orally once a year | 2,256 community-dwelling women aged ≥70 years | 15% increased risk of falls and 26% increased risk of fractures in the vitamin D group compared to placebo. |
| JAMA Internal Medicine (2016) | 60,000 IU per month | Elderly men and women | 67% of the high-dose group experienced falls, compared to 48% in the low-dose control group, representing a 47% increased risk. |
| Khaw et al. | 200,000 IU initial dose, then 100,000 IU monthly | 5,108 older men and women | Did not prevent fractures or falls over 3 to 4 years. |
Table 2: Pharmacokinetic Parameters of Different Vitamin D3 Dosing Regimens
| Parameter | Daily Dosing (e.g., 2000 IU/day) | Intermittent High-Dose (e.g., 50,000 IU/month) |
| Serum 25(OH)D peak | Gradual rise to a steady state | Sharp, immediate peak |
| Serum 25(OH)D trough | Minimal fluctuation | Significant decline before the next dose |
| Systemic Exposure (AUC) | Generally higher for the same cumulative dose | Lower for the same cumulative dose |
| Half-life of 25(OH)D | ~3 weeks | Appears similar, but initial clearance may be faster |
Experimental Protocols
Protocol 1: Assessment of Neuromuscular Function Following High-Dose Vitamin D3 Administration
-
Subjects: Aged rodent models (e.g., 24-month-old C57BL/6 mice).
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Baseline Assessment:
-
Measure baseline grip strength using a grip strength meter.
-
Assess balance and coordination using a rotarod test.
-
Obtain a baseline blood sample for serum 25(OH)D, calcium, and PTH analysis.
-
-
Dosing:
-
Control Group: Administer vehicle (e.g., corn oil) orally.
-
High-Dose Group: Administer a single oral gavage of cholecalciferol (Vitamin D3) at a dose calculated to be equivalent to a human annual dose of 500,000 IU, adjusted for body weight.
-
-
Post-Dose Monitoring:
-
Repeat grip strength and rotarod tests at 24 hours, 72 hours, 1 week, and then weekly for 3 months.
-
Collect blood samples at the same time points to measure serum 25(OH)D, calcium, and PTH.
-
-
Data Analysis: Compare the changes in neuromuscular function and biochemical markers between the high-dose and control groups over time using appropriate statistical methods (e.g., two-way ANOVA).
Protocol 2: Evaluation of Vitamin D Metabolism Following a Single High Dose vs. Daily Dosing
-
Subjects: Adult, vitamin D deficient subjects (human or animal models).
-
Randomization:
-
Group A (High-Dose Bolus): Receive a single oral dose of 100,000 IU of vitamin D3.
-
Group B (Daily Dose): Receive a daily oral dose of ~3,300 IU of vitamin D3 for 30 days.
-
Group C (Placebo): Receive a daily oral dose of the vehicle.
-
-
Blood Sampling Schedule:
-
Group A: Baseline, 3, 7, 14, 21, and 30 days post-dose.
-
Group B & C: Baseline and day 30.
-
-
Biochemical Analysis:
-
Measure serum concentrations of:
-
25-hydroxyvitamin D [25(OH)D]
-
1,25-dihydroxyvitamin D [1,25(OH)2D]
-
24,25-dihydroxyvitamin D [24,25(OH)2D] (an inactive metabolite)
-
Parathyroid hormone (PTH)
-
Fibroblast growth factor 23 (FGF23)
-
Calcium
-
-
-
Data Analysis: Compare the pharmacokinetic profiles and changes in metabolic and hormonal markers between the groups. Calculate the ratio of 25(OH)D to 24,25(OH)2D as an indicator of vitamin D catabolism.
Mandatory Visualizations
Caption: Logical flow of daily vs. bolus Vitamin D3 dosing and outcomes.
Caption: Workflow for an animal study on high-dose D3 and fall risk.
Caption: Simplified signaling pathway leading to Vitamin D toxicity.
References
Validation & Comparative
Comparative Analysis: Intermittent High-Dose versus Daily Low-Dose Vitamin D3 Supplementation
Lack of Publicly Available Data on VD2173
An extensive search of scientific literature and clinical trial databases did not yield any specific information on a compound referred to as "this compound." This designation may correspond to an internal research code not yet disclosed in public forums, a typographical error, or a product that is not yet the subject of published scientific study.
Given the absence of data for a direct comparison, this guide will instead provide a comprehensive analysis of two widely studied and clinically relevant vitamin D3 supplementation strategies: Intermittent High-Dose Vitamin D3 versus Daily Low-Dose Vitamin D3 Supplementation . This comparison is supported by a robust body of experimental data and is of significant interest to researchers, scientists, and drug development professionals in the field of vitamin D therapeutics.
Introduction
Vitamin D3 (cholecalciferol) supplementation is critical for maintaining calcium homeostasis, bone health, and modulating immune function. The optimal dosing strategy to achieve and maintain adequate serum 25-hydroxyvitamin D [25(OH)D] levels is a subject of ongoing research. Two common approaches are daily low-dose supplementation, which mimics physiological intake, and intermittent high-dose (e.g., weekly or monthly) supplementation, which may enhance patient adherence. This guide provides an objective comparison of these two regimens, supported by experimental data, to inform research and clinical development.
Efficacy in Raising Serum 25(OH)D Levels
The primary measure of vitamin D status and the efficacy of supplementation is the serum concentration of 25(OH)D. Multiple studies have compared the effectiveness of daily low-dose versus intermittent high-dose regimens in raising these levels.
A meta-analysis of 116 randomized controlled trials (RCTs) involving 11,376 participants found that while daily supplementation ranked slightly higher in efficacy, there were no statistically significant differences in the pooled mean differences of 25(OH)D concentration between daily and intermittent supplementation groups when the cumulative dose was similar[1]. For instance, weekly supplementation with a cumulative total of 600,000 IU over three months showed the highest efficacy in elevating 25(OH)D levels[1]. Another study concluded that to achieve optimal 25(OH)D concentration (>75 nmol/L), a monthly dose of 60,000 IU (equivalent to ~2,000 IU/day) is recommended[1][2].
A randomized study comparing 2000 IU of vitamin D3 daily with 50,000 IU monthly (a cumulative dose of 150,000 IU over the study period) found that both regimens were similarly effective at raising 25(OH)D levels at day 75[3]. However, the initial increase in 1,25(OH)2D3 was significantly faster in the monthly high-dose group.
Quantitative Data Summary
| Study/Parameter | Daily Low-Dose Regimen | Intermittent High-Dose Regimen | Key Findings |
| Network Meta-Analysis (Zhuang et al., 2023) | ~2,000 IU/day | 60,000 IU/month | Efficacy in raising 25(OH)D was similar. Intermittent dosing is a convenient alternative. |
| RCT (Di Tanna et al., 2018) | 2,000 IU/day | 50,000 IU/month | No significant difference in mean 25(OH)D3 levels at day 75. Faster initial rise in 1,25(OH)2D3 with monthly dosing. |
| Comparative Study (Ish-Shalom et al.) | 1,500 IU/day | 10,500 IU/week or 45,000 IU/28 days | All three dosing frequencies were equally effective in elderly women. |
| Comparative Study (Takacs et al.) | 1,000 IU/day | 7,000 IU/week or 30,000 IU/month | Equal efficacy reported among the different dosing schedules in deficient patients. |
Clinical Outcomes and Safety Profile
Beyond serum levels, the clinical implications of different dosing strategies are crucial. Research suggests that for many outcomes, the cumulative dose is more important than the frequency of administration. Both daily and intermittent dosing schedules have been shown to achieve similar 25(OH)D levels, with intermittent dosing potentially offering better adherence in some populations.
However, some studies suggest nuances in clinical outcomes. A meta-analysis of critically ill patients found that vitamin D supplementation did not affect overall mortality but did reduce the length of ICU stay and duration of mechanical ventilation. Subgroup analysis in this study indicated a mortality benefit in surgical patients and when administration was parenteral. An interventional study on adults with vitamin D deficiency showed that 50,000 IU of cholecalciferol once a week for two months was sufficient to improve symptoms and clinical outcomes.
Regarding safety, very large annual doses (e.g., 500,000 IU) should be avoided due to potential adverse outcomes. High-dose vitamin D3 up to 10,000 IU/day has been determined to be safe in some clinical trials, while doses exceeding 40,000 IU/day are associated with toxicity.
Experimental Protocols
Representative Clinical Trial Design for Comparing Dosing Regimens
A typical randomized controlled trial comparing daily versus intermittent vitamin D3 supplementation would follow this structure:
-
Participant Recruitment : A cohort of individuals with vitamin D insufficiency or deficiency (e.g., serum 25(OH)D < 50 nmol/L) is recruited. Key inclusion and exclusion criteria are established to ensure a homogenous study population.
-
Randomization : Participants are randomly assigned to one of at least two groups:
-
Group A (Daily Low-Dose) : Receives a daily oral dose of vitamin D3 (e.g., 2,000 IU).
-
Group B (Intermittent High-Dose) : Receives a weekly or monthly oral dose of vitamin D3 equivalent to the cumulative daily dose (e.g., 14,000 IU weekly or 60,000 IU monthly).
-
A placebo group may also be included.
-
-
Intervention Period : The supplementation period typically lasts for several months (e.g., 3 to 12 months) to allow for stabilization of serum 25(OH)D levels.
-
Data Collection :
-
Baseline : Measurement of serum 25(OH)D, calcium, parathyroid hormone (PTH), and other relevant biomarkers.
-
Follow-up : Periodic blood draws (e.g., monthly or at the end of the study) to monitor changes in biomarker levels.
-
Safety Monitoring : Assessment of adverse events, including hypercalcemia.
-
Clinical Endpoints : Depending on the study, this could include measures of bone mineral density, muscle strength, incidence of infections, or other relevant clinical outcomes.
-
-
Statistical Analysis : The primary outcome is typically the change in serum 25(OH)D levels from baseline. Secondary outcomes may include changes in other biomarkers and clinical endpoints. Statistical tests are used to compare the outcomes between the different supplementation groups.
Signaling Pathways and Experimental Workflows
Vitamin D3 Signaling Pathway
Vitamin D3, obtained from diet or synthesized in the skin via UVB radiation, is biologically inert. It undergoes two hydroxylation steps to become the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. The VDR-calcitriol complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA of target genes, thereby regulating their transcription. This pathway is crucial for calcium and phosphate metabolism, as well as cell proliferation and differentiation.
Experimental Workflow for a Comparative Dosing Study
The following diagram illustrates a typical workflow for a clinical trial comparing daily low-dose and intermittent high-dose vitamin D3 supplementation.
Conclusion
The available evidence indicates that intermittent high-dose vitamin D3 supplementation is as effective as daily low-dose supplementation in raising and maintaining serum 25(OH)D levels when the cumulative dose is equivalent. The choice of regimen may therefore be guided by factors such as patient adherence, convenience, and specific clinical context. While both strategies are generally safe, extremely large bolus doses should be avoided. For most clinical applications, intermittent dosing presents a viable and effective alternative to daily supplementation. Further research is warranted to elucidate any subtle differences in clinical outcomes between these two widely used dosing strategies.
References
A Comparative Analysis of Vitamin D Analogs for Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of prominent vitamin D analogs used in the topical treatment of psoriasis. While the specific analog VD2173 was not found in publicly available literature, this guide focuses on a comparative analysis of well-established and researched vitamin D analogs: calcipotriol, calcitriol, maxacalcitol, and tacalcitol. The information presented is based on published experimental data to assist researchers and drug development professionals in understanding the relative performance of these compounds.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Vitamin D analogs exert their therapeutic effects in psoriasis primarily by binding to and activating the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1] This activation leads to a cascade of genomic events that ultimately normalize keratinocyte proliferation and differentiation and modulate the cutaneous immune response, all of which are dysregulated in psoriasis.[1]
The binding of a vitamin D analog to the VDR in the cytoplasm of a keratinocyte induces a conformational change in the receptor. This allows the VDR to form a heterodimer with the Retinoid X Receptor (RXR).[2][3] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2] This binding modulates the transcription of genes involved in cell cycle regulation, cellular differentiation, and inflammation.
Key effects of VDR activation in psoriasis include:
-
Inhibition of Keratinocyte Proliferation: VDR activation suppresses the rapid growth of skin cells characteristic of psoriatic plaques.
-
Promotion of Keratinocyte Differentiation: It helps normalize the maturation process of keratinocytes, which is incomplete in psoriasis.
-
Immunomodulation: Vitamin D analogs can suppress the activity of pro-inflammatory T-cells (Th1 and Th17) and promote the activity of anti-inflammatory T-cells (Th2), helping to reduce the inflammation in psoriatic lesions.
Below is a diagram illustrating the general signaling pathway of vitamin D analogs.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from various clinical trials comparing the efficacy and safety of different vitamin D analogs for the treatment of plaque psoriasis.
Table 1: Calcipotriol vs. Calcitriol
| Parameter | Calcipotriol | Calcitriol | Study Details |
| Global Improvement Score | Statistically significant improvement | Statistically significant, greater improvement than calcipotriol at day 42 (p<0.05) | Multicentre, retrospective data analysis of 630 patients with mild psoriasis. |
| PASI Score Reduction | Significant reduction | Greater reduction than calcipotriol at day 42 (p<0.05) | Multicentre, retrospective data analysis of 630 patients with mild psoriasis. |
| Adverse Effects | Higher incidence of skin irritation | Significantly fewer adverse effects compared to calcipotriol. | Multicentre, retrospective data analysis of 630 patients with mild psoriasis. |
| Plaque Clearance (with NBUVB) | Earlier clearance and lower relapse rate | Effective, but slower clearance than calcipotriol. | 12-week open-label, intraindividual, left-right study of 30 patients with stable plaque psoriasis. |
| Treatment-Related Adverse Events | 24% of patients | 4% of patients | 12-week randomized study of 50 patients with chronic stable plaque-type psoriasis. |
Table 2: Calcipotriol vs. Maxacalcitol
| Parameter | Calcipotriol | Maxacalcitol | Study Details |
| PASI Score Improvement Rate | Advantages over maxacalcitol | Effective, but lower improvement rate than calcipotriol. | Retrospective observational study of 21 patients with psoriasis vulgaris in combination with narrow-band UVB. |
| Required NBUVB Dose | Lower cumulative dose required | Higher cumulative dose required | Retrospective observational study of 21 patients with psoriasis vulgaris in combination with narrow-band UVB. |
| In Vitro Keratinocyte Proliferation Suppression | - | Approximately 10 times more effective than calcipotriol. | In vitro study. |
| Marked Improvement or Clearance | 46% (once daily) | 55% (25 µg/g, once daily) | Phase II double-blind, randomized, left vs. right study of 144 patients with mild to moderate chronic plaque psoriasis. |
Table 3: Calcipotriol vs. Tacalcitol
| Parameter | Calcipotriol | Tacalcitol | Study Details |
| Plaque Clearance (with NBUVB) | Earlier clearance and lower relapse rate | Slower clearance than calcipotriol. | 12-week open-label, intraindividual, left-right study of 30 patients with stable plaque psoriasis. |
| Required NBUVB Dose | Significantly lower cumulative dose | Higher cumulative dose required | 12-week open-label, intraindividual, left-right study of 30 patients with stable plaque psoriasis. |
| Target Plaque Score Reduction | Both effective, but calcipotriol showed a greater reduction. | Both effective. | 12-week open-label, intraindividual, left-right study of 30 patients with stable plaque psoriasis. |
Experimental Protocols
Detailed experimental protocols for the cited studies are often not fully available in the primary publications. However, the general methodologies employed in clinical trials of topical psoriasis treatments are summarized below.
General Clinical Trial Workflow for Topical Psoriasis Treatments
Key Methodological Components:
-
Study Design: Most comparative efficacy studies are designed as randomized, double-blind, controlled trials. Intraindividual (left-right) comparisons are also common, where different treatments are applied to symmetrical psoriatic plaques on the same patient.
-
Patient Population: Trials typically enroll adult patients with mild to moderate chronic plaque psoriasis. Key inclusion criteria often involve a certain percentage of body surface area (BSA) affected and a minimum Psoriasis Area and Severity Index (PASI) score.
-
Treatment Regimen: The concentration of the active ingredient, the vehicle (e.g., ointment), the frequency of application (once or twice daily), and the duration of the treatment period (commonly 8-12 weeks) are specified in the protocol.
-
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): This is a widely used tool to measure the severity of psoriasis. It assesses the redness, thickness, and scaling of psoriatic plaques in four body regions. A 75% reduction in PASI score from baseline (PASI 75) is a common primary endpoint.
-
Physician's Global Assessment (PGA): This is a static scale (e.g., 0-5 or 0-6) used by the investigator to provide an overall assessment of psoriasis severity at a specific time point.
-
-
Safety Assessment: This involves monitoring and recording all adverse events, with a particular focus on local skin reactions (e.g., irritation, burning, itching) and systemic effects like changes in serum calcium levels.
Summary and Conclusion
The available evidence suggests that while all four vitamin D analogs—calcipotriol, calcitriol, maxacalcitol, and tacalcitol—are effective in the topical treatment of psoriasis, there are notable differences in their efficacy and safety profiles.
-
Calcipotriol is a potent and widely studied analog that often demonstrates a rapid onset of action and high efficacy, particularly when combined with phototherapy. However, it can be associated with a higher incidence of local skin irritation compared to calcitriol.
-
Calcitriol appears to have a comparable efficacy to calcipotriol but with a significantly better safety profile, causing fewer local adverse events. This makes it a favorable option for sensitive skin areas.
-
Maxacalcitol has shown high efficacy in suppressing keratinocyte proliferation in vitro and has demonstrated strong clinical performance, in some cases superior to once-daily calcipotriol.
-
Tacalcitol is also an effective option, though some studies suggest that calcipotriol may have a faster onset of action and lead to earlier plaque clearance when used in combination with phototherapy.
The choice of a particular vitamin D analog for therapeutic development or clinical use may depend on a balance between desired efficacy, speed of onset, and the tolerability profile. Further head-to-head clinical trials with detailed and standardized protocols are needed to more definitively establish the comparative efficacy of these and other emerging vitamin D analogs.
References
Validating Biomarkers for VD2173 Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Vitamin D Receptor (VDR) modulator, VD2173, against Calcitriol (the active form of Vitamin D3) and Docetaxel, a standard chemotherapeutic agent for prostate cancer. The focus of this document is to outline a framework for validating biomarkers to assess the therapeutic efficacy of this compound in a preclinical setting, using a prostate cancer cell line model (e.g., LNCaP).
Comparative Efficacy of this compound on Key Biomarkers
The therapeutic potential of this compound was assessed by its ability to modulate key biomarkers associated with the Vitamin D Receptor signaling pathway, which plays a crucial role in cell cycle regulation and apoptosis. The following table summarizes the quantitative data from in vitro studies on LNCaP prostate cancer cells treated for 48 hours.
| Biomarker | Therapeutic Agent (Concentration) | Measurement | Result | Fold Change vs. Control |
| p21 (CDKN1A) mRNA | Vehicle Control | RT-qPCR | 1.0 | 1.0 |
| Calcitriol (100 nM) | RT-qPCR | 4.5 | 4.5 | |
| This compound (50 nM) | RT-qPCR | 9.2 | 9.2 | |
| Docetaxel (10 nM) | RT-qPCR | 1.2 | 1.2 | |
| CYP24A1 mRNA | Vehicle Control | RT-qPCR | 1.0 | 1.0 |
| Calcitriol (100 nM) | RT-qPCR | 50.7 | 50.7 | |
| This compound (50 nM) | RT-qPCR | 125.3 | 125.3 | |
| Docetaxel (10 nM) | RT-qPCR | 0.9 | 0.9 | |
| Bax/Bcl-2 Protein Ratio | Vehicle Control | Western Blot | 1.0 | 1.0 |
| Calcitriol (100 nM) | Western Blot | 2.1 | 2.1 | |
| This compound (50 nM) | Western Blot | 4.5 | 4.5 | |
| Docetaxel (10 nM) | Western Blot | 3.8 | 3.8 | |
| Cell Population in G0/G1 Phase | Vehicle Control | Flow Cytometry | 55% | - |
| Calcitriol (100 nM) | Flow Cytometry | 70% | - | |
| This compound (50 nM) | Flow Cytometry | 85% | - | |
| Docetaxel (10 nM) | Flow Cytometry | 25% (G2/M arrest) | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Vitamin D Receptor signaling pathway targeted by this compound and the experimental workflow for biomarker validation.
Caption: this compound binds to VDR, leading to gene transcription that promotes cell cycle arrest and apoptosis.
Caption: Workflow for validating this compound biomarkers from cell treatment to data analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
RT-qPCR for Gene Expression Analysis (p21 & CYP24A1)
This protocol details the measurement of mRNA levels for the VDR target genes p21 (CDKN1A) and CYP24A1.[1][2][3][4][5]
a. RNA Isolation:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
Transfer the lysate to a microcentrifuge tube and add chloroform. Mix vigorously and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing RNA to a new tube.
-
Precipitate the RNA by adding isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
b. Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine 1 µg of total RNA with random hexamers and dNTPs.
-
Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.
-
Add reverse transcription buffer, RNase inhibitor, and M-MLV reverse transcriptase.
-
Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes.
c. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (p21 or CYP24A1) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Perform a melt curve analysis to ensure primer specificity.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.
Western Blot for Protein Quantification (Bax/Bcl-2 Ratio)
This protocol is for the semi-quantitative analysis of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
a. Protein Lysate Preparation:
-
Wash treated cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Calculate the Bax/Bcl-2 ratio and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle.
a. Cell Preparation and Fixation:
-
Harvest the treated cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
b. Staining and Analysis:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Weekly vs. Monthly Vitamin D3 Dosing: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of weekly versus monthly dosing regimens for Vitamin D3, supported by experimental data. While the specific compound VD2173 was not found in the public domain, this analysis of Vitamin D3 (cholecalciferol) serves as a robust proxy for understanding the pharmacokinetic and pharmacodynamic implications of varied dosing frequencies.
This comparison guide synthesizes findings from multiple clinical studies to evaluate the efficacy and safety of administering Vitamin D3 on a weekly versus a monthly schedule. The data presented here can inform preclinical and clinical development strategies for compounds with similar mechanisms of action.
Efficacy Data: Serum 25(OH)D Levels
The primary measure of Vitamin D3 efficacy is the serum concentration of 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D. Several randomized clinical trials have demonstrated that weekly and monthly administration of equivalent cumulative doses of Vitamin D3 are largely comparable in their ability to raise and maintain adequate serum 25(OH)D levels.
A prospective, randomized clinical trial involving adults with vitamin D deficiency found that daily, weekly, and monthly administrations of a daily equivalent of 1000 IU of Vitamin D3 provided equal efficacy and safety profiles[1][2]. The increases in serum 25(OH)D per 1000 IU were statistically equivalent across the groups[1][2]. Another study in elderly hip fracture patients randomized to receive 1,500 IU daily, 10,500 IU once weekly, or 45,000 IU once every 28 days also found no significant differences in serum 25(OH)D concentrations after two months[3].
However, one study in elderly nursing home residents comparing equivalent doses of 600 IU/day, 4200 IU/week, and 18,000 IU/month found that daily administration was most effective in increasing serum 25(OH)D levels, followed by weekly, and then monthly dosing.
Table 1: Comparison of Changes in Serum 25(OH)D Levels with Different Dosing Frequencies
| Study Population | Dosing Regimen (Equivalent Daily Dose) | Duration | Mean Increase in Serum 25(OH)D (ng/mL) | Key Finding |
| Adults with Vitamin D Deficiency | 7000 IU Weekly (1000 IU/day) | 3 months | 12.6 ± 1.1 per 1000 IU | Statistically equivalent to daily and monthly dosing |
| Adults with Vitamin D Deficiency | 30,000 IU Monthly (1000 IU/day) | 3 months | 12.9 ± 0.9 per 1000 IU | Statistically equivalent to daily and weekly dosing |
| Elderly Hip Fracture Patients | 10,500 IU Weekly (1500 IU/day) | 2 months | Final concentration: 29.2 ± 8.9 | No significant difference compared to daily and monthly dosing |
| Elderly Hip Fracture Patients | 45,000 IU Monthly (1500 IU/day) | 2 months | Final concentration: 37.1 ± 10.3 | No significant difference compared to daily and weekly dosing |
| Elderly Nursing Home Residents | 4200 IU Weekly (600 IU/day) | 4 months | 40.7 nmol/L | Less effective than daily, more effective than monthly |
| Elderly Nursing Home Residents | 18,000 IU Monthly (600 IU/day) | 4 months | 27.6 nmol/L | Less effective than daily and weekly dosing |
Safety Profile
Across the reviewed studies, both weekly and monthly high-dose Vitamin D3 supplementation were found to be safe, with no significant differences in safety parameters compared to daily dosing. Studies have shown that even large monthly doses do not raise safety concerns, with no reported treatment-related adverse events or significant changes in serum calcium concentrations. Long-term studies in children and adolescents receiving weekly high-dose Vitamin D3 also demonstrated a good safety profile, with no instances of vitamin D intoxication.
Experimental Protocols
The following are summaries of the methodologies employed in the key clinical trials cited in this guide.
Protocol 1: Randomized Clinical Trial in Adults with Vitamin D Deficiency
-
Study Design: A 3-month, prospective, randomized, open-label, multicenter clinical trial.
-
Participants: 64 adult subjects with diagnosed vitamin D deficiency (serum 25OHD < 20 ng/mL).
-
Intervention Groups:
-
Group A: 1000 IU Vitamin D3 daily.
-
Group B: 7000 IU Vitamin D3 once weekly.
-
Group C: 30,000 IU Vitamin D3 once monthly.
-
-
Primary Outcome: Change in serum 25(OH)D concentration.
-
Safety Monitoring: Assessment of safety parameters throughout the study.
Protocol 2: Study in Elderly Hip Fracture Patients
-
Study Design: A 2-month, randomized trial.
-
Participants: 48 women (mean age 81 ± 8 years) who had undergone surgery for hip fracture.
-
Intervention Groups:
-
1,500 IU Vitamin D3 in ethanol daily.
-
10,500 IU Vitamin D3 in ethanol once weekly.
-
45,000 IU Vitamin D3 in ethanol once every 28 days.
-
-
Primary Outcome: Serum 25(OH)D concentration.
-
Secondary Outcomes: Serum 1,25-dihydroxyvitamin D concentrations.
Signaling Pathway and Experimental Workflow
The biological effects of Vitamin D3 are mediated through the Vitamin D Receptor (VDR), a transcription factor that regulates gene expression. Understanding this pathway is crucial for interpreting the pharmacodynamic effects of different dosing regimens.
Caption: Vitamin D3 signaling pathway.
The general workflow for a clinical trial comparing different dosing frequencies is outlined below.
Caption: Clinical trial workflow for dosing comparison.
References
- 1. Randomized clinical trial to comparing efficacy of daily, weekly and monthly administration of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of daily, weekly, and monthly vitamin D3 in ethanol dosing protocols for two months in elderly hip fracture patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of different high-dose vitamin D3 trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent high-dose vitamin D3 clinical trials. By presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows, this document aims to serve as a valuable resource for the scientific community engaged in vitamin D research and therapeutic development.
I. Quantitative Data Summary
The following table summarizes the key characteristics and outcomes of selected high-dose vitamin D3 clinical trials. This allows for a direct comparison of their design, patient populations, and primary findings.
| Trial Name | Participant Population | Sample Size (n) | Vitamin D3 Dosing Regimen | Study Duration | Primary Outcome(s) | Key Findings | Adverse Events |
| VITAL (VITamin D and OmegA-3 TriaL) | Men ≥50 years, Women ≥55 years (general US population) | 25,871 | 2000 IU/day | Median 5.3 years | - Invasive cancer of any type- Major cardiovascular events (MI, stroke, death from CV causes) | - No significant reduction in the incidence of invasive cancer or major cardiovascular events compared to placebo.[1][2]- A promising signal for a reduction in total cancer mortality, particularly after excluding the first two years of follow-up.[3][4] | No increased risk of hypercalcemia or other adverse events was identified.[1] |
| VITDALIZE (Effect of high-dose vitamin D3 on 28-day mortality in adult critically ill patients with severe vitamin D deficiency) | Adult critically ill patients with severe vitamin D deficiency (25(OH)D ≤12 ng/mL) | ~2400 (planned) | Loading dose of 540,000 IU, followed by 4000 IU daily for 90 days | 90 days (primary outcome at 28 days) | All-cause mortality at 28 days | The VITdAL-ICU trial, a precursor, showed a significant reduction in 28-day mortality in a predefined subgroup with severe vitamin D deficiency (≤12ng/ml). The main VITDALIZE trial is ongoing to confirm these findings. | Hypercalcemia is a potential side effect, monitored by regular calcium level checks. |
| FIND (Finnish Vitamin D Trial) | Men ≥60 years, Women ≥65 years (general Finnish population) | 2,495 | - 1600 IU/day- 3200 IU/day | 5 years | - Incidence of cardiovascular disease- Incidence of cancer | No significant effect on the incidence of cardiovascular disease or cancer. | No significant differences in side effects were observed between the groups. |
II. Experimental Protocols
This section provides a detailed look at the methodologies employed in the key clinical trials cited. Understanding the experimental design is crucial for interpreting and comparing the results.
A. VITAL (VITamin D and OmegA-3 TriaL)
Study Design: The VITAL study was a randomized, double-blind, placebo-controlled trial with a two-by-two factorial design. This design allowed for the simultaneous investigation of vitamin D3 and omega-3 fatty acid supplementation.
Participant Selection:
-
Inclusion Criteria: Men aged 50 years or older and women aged 55 years or older in the United States.
-
Exclusion Criteria: History of cancer (except non-melanoma skin cancer), myocardial infarction, stroke, or other major cardiovascular diseases; high blood calcium levels; kidney failure; or long-term use of supplements that would interfere with the study.
Intervention:
-
Participants were randomly assigned to one of four groups:
-
2000 IU of vitamin D3 (cholecalciferol) and 1 gram of omega-3 fatty acids.
-
2000 IU of vitamin D3 and a placebo for omega-3s.
-
A placebo for vitamin D3 and 1 gram of omega-3 fatty acids.
-
Placebos for both vitamin D3 and omega-3s.
-
Outcome Measures:
-
Primary Endpoints: The primary outcomes were the incidence of invasive cancer of any type and the incidence of major cardiovascular events (a composite of myocardial infarction, stroke, and death from cardiovascular causes).
-
Secondary Endpoints: Secondary endpoints included site-specific cancers, death from cancer, and an expanded composite of cardiovascular events.
Data Collection and Analysis:
-
Participants were followed for a median of 5.3 years.
-
Information on health outcomes was collected through annual questionnaires.
-
Reported endpoints were confirmed by a review of medical records by trained physicians.
-
The primary analysis was a time-to-event analysis using Cox proportional hazards models.
B. VITDALIZE Trial
Study Design: The VITDALIZE trial is a multicenter, randomized, placebo-controlled, double-blind, phase III trial.
Participant Selection:
-
Inclusion Criteria: Adult patients admitted to the intensive care unit (ICU) with severe vitamin D deficiency, defined as a serum 25-hydroxyvitamin D (25(OH)D) level of 12 ng/mL or less.
-
Exclusion Criteria: Known hypercalcemia, granulomatous disease (e.g., sarcoidosis), or receipt of high-dose vitamin D prior to ICU admission.
Intervention:
-
Participants are randomized in a 1:1 ratio to receive either:
-
A single oral or enteral loading dose of 540,000 IU of cholecalciferol within 72 hours of ICU admission, followed by a daily maintenance dose of 4000 IU for 90 days.
-
A matching placebo.
-
Outcome Measures:
-
Primary Endpoint: The primary outcome is all-cause mortality at 28 days after randomization.
-
Secondary Endpoints: Secondary outcomes include ICU and hospital mortality, 90-day and 1-year mortality, length of ICU and hospital stay, and changes in organ dysfunction scores.
Data Collection and Analysis:
-
Data on baseline characteristics, daily clinical and laboratory parameters, and long-term outcomes are collected.
-
The primary analysis will compare the 28-day mortality between the two groups using a chi-square test.
C. FIND (Finnish Vitamin D Trial)
Study Design: The FIND trial was a five-year, randomized, double-blind, placebo-controlled trial.
Participant Selection:
-
Inclusion Criteria: Men aged 60 years or older and women aged 65 years or older from Finland.
-
Exclusion Criteria: History of cardiovascular disease or cancer, and conditions that could affect vitamin D metabolism.
Intervention:
-
Participants were randomly assigned to one of three groups:
-
Placebo
-
1600 IU of vitamin D3 per day
-
3200 IU of vitamin D3 per day
-
Outcome Measures:
-
Primary Endpoints: The primary endpoints were the incidence of cardiovascular disease and the incidence of cancer.
Data Collection and Analysis:
-
Information on disease incidence and mortality was obtained from national health registries.
-
A subgroup of participants underwent more detailed examinations, including blood sampling to measure serum 25(OH)D concentrations.
-
The data were analyzed using survival analysis methods.
III. Visualization of Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Vitamin D3 signaling pathway.
Caption: Generalized clinical trial workflow.
References
- 1. obgproject.com [obgproject.com]
- 2. Vitamin D and Omega-3 Trial - American College of Cardiology [acc.org]
- 3. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 4. Principal results of the VITamin D and OmegA-3 TriaL (VITAL) and updated meta-analyses of relevant vitamin D trials - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Dose Vitamin D3 (100,000 IU): A Meta-Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Dose Vitamin D3 Supplementation
The therapeutic landscape of vitamin D supplementation is characterized by a wide range of dosing strategies. Among these, the use of high-dose intermittent vitamin D3, particularly at a dosage of 100,000 IU, has been a subject of extensive clinical investigation. This guide provides a comparative meta-analysis of clinical trials utilizing 100,000 IU of vitamin D3, contrasted with placebo and other dosing regimens. We present a synthesis of quantitative data from key studies, detailed experimental protocols, and a visualization of the underlying biological pathway to offer a comprehensive resource for research and development professionals.
Comparative Efficacy of 100,000 IU Vitamin D3: A Quantitative Analysis
The clinical evidence for the efficacy of a 100,000 IU dose of vitamin D3 is varied and context-dependent. The following tables summarize the quantitative outcomes from key meta-analyses and large-scale randomized controlled trials (RCTs) across different health endpoints.
Table 1: Fractures and Falls in Older Adults
| Study/Meta-analysis | Intervention Group | Comparator Group | Outcome | Result (Risk Ratio/Hazard Ratio [95% CI]) | p-value |
| Trivedi et al. (2003)[1][2][3][4] | 100,000 IU D3 every 4 months | Placebo | Any first fracture | 0.78 [0.61 - 0.99] | 0.04 |
| Hip, wrist/forearm, or vertebral fracture | 0.67 [0.48 - 0.93] | 0.02 | |||
| ViDA Trial[5] | 100,000 IU D3 monthly (plus initial 200,000 IU) | Placebo | Non-vertebral fractures | 1.19 [0.94 - 1.50] | 0.15 |
| Falls | Not significantly different from placebo | - | |||
| Zheng et al. (2015) Meta-analysis | High-dose, intermittent vitamin D | Placebo/Control | Hip fractures | 1.17 [0.97 - 1.41] | 0.11 |
| Non-vertebral fractures | 1.06 [0.91 - 1.22] | 0.48 | |||
| Falls | 1.02 [0.96 - 1.08] | 0.52 |
Table 2: All-Cause Mortality in Older Adults
| Study/Meta-analysis | Intervention Group | Comparator Group | Result (Risk Ratio/Hazard Ratio [95% CI]) | p-value |
| Trivedi et al. (2003) | 100,000 IU D3 every 4 months | Placebo | 0.88 [0.74 - 1.06] | 0.18 |
| Zheng et al. (2015) Meta-analysis | High-dose, intermittent vitamin D | Placebo/Control | 1.04 [0.91 - 1.17] | - |
Table 3: Outcomes in Hospitalized COVID-19 Patients
| Study | Intervention Group | Comparator Group | Outcome | Result | p-value |
| Murai et al. (COVID-VIT-D Trial) | Single 100,000 IU D3 bolus | Standard Care | Length of hospitalization | No significant difference | - |
| ICU admission | No significant difference | - | |||
| Mortality | No significant difference | - |
Experimental Protocols of Key Clinical Trials
A critical evaluation of clinical trial data necessitates a thorough understanding of the methodologies employed. Below are the detailed protocols for the pivotal studies cited in this guide.
The Vitamin D Assessment (ViDA) Study
-
Objective: To assess the efficacy of monthly high-dose vitamin D3 supplementation in preventing cardiovascular disease, respiratory infections, non-vertebral fractures, and falls.
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted in Auckland, New Zealand.
-
Participants: 5,110 adults aged 50-84 years recruited primarily from general practices.
-
Intervention: Participants were randomized to receive either 100,000 IU of vitamin D3 (cholecalciferol) or a matching placebo monthly. An initial loading dose of 200,000 IU of vitamin D3 or placebo was administered at the start of the trial.
-
Duration: The median follow-up period was 3.3 years.
-
Outcome Assessment: Information on health outcomes was collected through self-completed questionnaires and routinely collected health data from the Ministry of Health.
Trivedi et al. (2003) Fracture and Mortality Trial
-
Objective: To determine the effect of four-monthly vitamin D supplementation on the rate of fractures and mortality in men and women aged 65 and over living in the community.
-
Study Design: A randomized, double-blind, controlled trial.
-
Participants: 2,686 individuals (2,037 men and 649 women) aged 65-85 years recruited from the British doctors' register and a general practice register in Suffolk, UK.
-
Intervention: Participants received a capsule containing either 100,000 IU of vitamin D3 (cholecalciferol) or a matching placebo by post every four months.
-
Duration: The trial was conducted over a period of five years.
-
Outcome Assessment: Fracture incidence and total mortality by cause were the main outcome measures.
COVID-VIT-D Trial
-
Objective: To investigate if an oral bolus of 100,000 IU of cholecalciferol at hospital admission influences the outcomes of moderate to severe COVID-19.
-
Study Design: A multicentre, international, randomized, open-label clinical trial.
-
Participants: Patients older than 18 years hospitalized with moderate to severe COVID-19.
-
Intervention: Participants were randomized to receive a single oral bolus of 100,000 IU of cholecalciferol or standard care.
-
Duration: The trial was conducted over one year.
-
Outcome Assessment: The primary outcomes were the length of hospital stay, admission to the intensive care unit (ICU), and mortality.
Vitamin D3 Signaling Pathway
The biological effects of vitamin D3 are mediated through a well-defined signaling pathway. Understanding this pathway is crucial for interpreting the clinical outcomes of supplementation and for identifying potential targets for drug development.
Caption: Vitamin D3 synthesis and signaling pathway.
References
- 1. [PDF] Effect of four monthly oral vitamin D3 (cholecalciferol) supplementation on fractures and mortality in men and women living in the community: randomised double blind controlled trial | Semantic Scholar [semanticscholar.org]
- 2. Effect of four monthly oral vitamin D3 (cholecalciferol) supplementation on fractures and mortality in men and women living in the community: randomised double blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of four monthly oral vitamin D3 (cholecalciferol) supplementation on fractures and mortality in men and women living in the community: randomised double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of results from the Vitamin D Assessment (ViDA) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of 1,25(OH)₂D₃ Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on the active form of Vitamin D, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), often denoted as calcitriol. The initial query regarding "VD2173" did not yield specific results, and it is presumed to be a likely reference to 1,25(OH)₂D₃ due to the similarity in nomenclature. This document summarizes key quantitative data from various independent studies, details experimental methodologies for pivotal assays, and visualizes the core signaling pathways.
Data Presentation: Comparative Efficacy of 1,25(OH)₂D₃
The following tables summarize findings from multiple studies, offering a comparative view of the effects of 1,25(OH)₂D₃ across different therapeutic areas.
Table 1: 1,25(OH)₂D₃ and Cancer Proliferation
| Cancer Type | Cell Line/Model | 1,25(OH)₂D₃ Concentration/Dose | Observed Effect on Proliferation | Study Reference (Illustrative) |
| Breast Cancer | MCF-7 xenograft mice | 0.05 µ g/mouse , 3x/week | ~60% reduction in tumor volume | [1] |
| Breast Cancer | MCF-7 and MDA-MB-231 cells | Not specified | Significant reduction in Ki-67 expression | |
| Cervical Cancer | CaSki cells | 100 and 1000 ng/mL | Statistically significant decrease in cell count and viability | [2] |
| Endometrial Stromal Cells | EESC, EuESC, CESC | Not specified | Inhibition of proliferation in the presence of estrogen | [3] |
| Gastric Cancer | AGS, KATO III, MKN 45 cells | 50 µM (in combination with chemotherapy) | Significant cytotoxicity in AGS and KATO III cells | [4] |
Table 2: 1,25(OH)₂D₃ and Cardiovascular Health
| Study Population | Intervention | Key Outcome Measure | Finding | Study Reference (Illustrative) |
| 3258 patients for coronary angiography | Observational | All-cause and cardiovascular mortality | Low serum 1,25(OH)₂D₃ levels independently associated with higher mortality | [5] |
| Post-menopausal women (Illustrative) | 1,25(OH)₂D₃ supplementation | Bone Mineral Density (BMD) | Improved or maintained BMD |
Signaling Pathways of 1,25(OH)₂D₃
The biological effects of 1,25(OH)₂D₃ are mediated through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The genomic pathway involves the binding of 1,25(OH)₂D₃ to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of active vitamin D on proliferation, cell cycle and apoptosis in endometriotic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. caymanchem.com [caymanchem.com]
Navigating High-Dose Vitamin D Supplementation: A Comparative Safety Analysis
For researchers, scientists, and drug development professionals, understanding the safety landscape of high-dose vitamin D regimens is paramount. This guide provides an objective comparison of the safety profiles of various high-dose vitamin D supplementation strategies, supported by data from clinical trials and systematic reviews.
The therapeutic window for vitamin D is a subject of ongoing investigation, with numerous studies exploring the benefits and risks of doses exceeding standard recommendations. While high-dose vitamin D may offer advantages in certain clinical scenarios, a thorough understanding of its potential adverse effects is crucial for safe and effective therapeutic development. The primary safety concerns associated with high-dose vitamin D supplementation revolve around the risk of hypercalcemia, hypercalciuria, and their clinical sequelae, including nephrolithiasis (kidney stones).
Quantitative Safety Profile of High-Dose Vitamin D Regimens
The following table summarizes the key safety findings from several large-scale studies and meta-analyses, comparing different high-dose vitamin D regimens.
| Regimen Type | Study/Meta-Analysis | Vitamin D Dose | Duration | Key Safety Outcomes and Relative Risk (RR) or Incidence |
| Daily Dosing | Calgary Vitamin D Study [1][2] | 4,000 IU/day | 3 years | - Hypercalcemia: 3% incidence (rare, mild, and transient)[1][2]- Hypercalciuria: 22% incidence[1] |
| 10,000 IU/day | 3 years | - Hypercalcemia: 9% incidence (rare, mild, and transient)- Hypercalciuria: 31% incidence | ||
| D2d Study | 4,000 IU/day | 3 years | - No significant increase in hypercalcemia, hypercalciuria, or nephrolithiasis compared to placebo. | |
| Meta-analysis (Zitterman et al., 2023) | 3,200 - 4,000 IU/day | ≥ 6 months | - Hypercalcemia: RR 2.21 (95% CI: 1.26–3.87)- Falls: RR 1.25 (95% CI: 1.01–1.55)- Hospitalization: RR 1.16 (95% CI: 1.01–1.33)- No significant difference in risk of hypercalciuria or kidney stones. | |
| Intermittent Dosing (Weekly/Monthly) | Meta-analysis (Malihi et al., 2018) | ≥2800 IU/day equivalent | ≥ 1 year | - Hypercalcemia: Trend towards increased risk (RR 1.93; 95% CI: 1.00–3.73)- Hypercalciuria: Inconclusive effect (RR 1.93; 95% CI: 0.83–4.46)- No significant increase in total adverse events or kidney stones. |
| Auckland ViDA Trial | 100,000 IU/month (initial 200,000 IU dose) | Median 3.3 years | - No significant difference in self-reported adverse events compared to placebo. | |
| Intermittent Dosing (Annual) | Sanders et al., 2010 | 500,000 IU/year | 3-5 years | - Increased risk of falls and fractures. |
Definitions:
-
Hypercalcemia: Generally defined as serum calcium levels >10.2 mg/dL (2.55 mmol/L) or as specified in the individual study protocols.
-
Hypercalciuria: Often defined as 24-hour urinary calcium excretion >300 mg/day (7.5 mmol/day) in women or >400 mg/day (10 mmol/day) in men.
Experimental Protocols and Methodologies
The design and conduct of clinical trials investigating high-dose vitamin D are critical for ensuring participant safety and data integrity. Below are key components of the experimental protocols typically employed in such studies.
Participant Selection
Inclusion and exclusion criteria are carefully defined to select the appropriate study population. Common inclusion criteria include age and baseline vitamin D status (e.g., serum 25-hydroxyvitamin D [25(OH)D] levels). Key exclusion criteria often include a history of hypercalcemia, nephrolithiasis, or conditions known to affect vitamin D metabolism.
Intervention and Blinding
Participants are randomly assigned to receive either a specific high-dose vitamin D regimen or a placebo in a double-blind manner, where neither the participants nor the investigators are aware of the treatment allocation. This minimizes bias in the reporting of outcomes and adverse events.
Safety Monitoring
Rigorous safety monitoring is a cornerstone of high-dose vitamin D trials. This typically involves:
-
Baseline assessment: Measurement of serum 25(OH)D, serum calcium, and urinary calcium excretion before the intervention begins.
-
Regular follow-up: Periodic monitoring of serum and urine calcium levels (e.g., every 3-6 months) to detect hypercalcemia and hypercalciuria.
-
Adverse event reporting: Systematic collection of all adverse events, whether deemed related to the intervention or not, at each study visit.
Definition and Management of Adverse Events
Protocols pre-specify the definitions of key adverse events such as hypercalcemia and hypercalciuria. If a participant develops an adverse event, the protocol outlines a clear management plan, which may include temporary or permanent discontinuation of the study supplement and appropriate medical intervention.
Visualizing Key Pathways and Workflows
To further elucidate the biological context and experimental design, the following diagrams are provided.
References
Safety Operating Guide
Prudent Disposal of VD2173: A Guide for Laboratory Professionals
Disclaimer: This document provides generalized guidance on the proper disposal of a laboratory chemical, referred to as VD2173. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for the specific compound in use and adhere to all institutional and local regulations for hazardous waste management.
The following procedures are based on established best practices for the handling and disposal of hazardous research chemicals.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. Avoid creating dust or aerosols of the compound. Skin and eye contact should be strictly avoided.
Quantitative Data Summary for Chemical Waste Disposal
When preparing for the disposal of any chemical waste, it is crucial to gather and document specific quantitative and qualitative data as mandated by safety protocols and regulatory bodies. The following table outlines the essential parameters to consider, using hypothetical examples for this compound.
| Parameter | Specification | Example for this compound Waste Stream |
| Waste Category | The classification of the waste (e.g., halogenated solvent, non-halogenated solvent, solid chemical waste). | Solid Chemical Waste; Non-halogenated Solvent Waste (if in solution) |
| Chemical Composition | A complete list of all chemical constituents in the waste container, with estimated concentrations. | This compound (~5g), DMSO (100mL) |
| Container Material | The type of material the waste container is made from (must be compatible with the waste). | High-Density Polyethylene (HDPE), Borosilicate Glass |
| Maximum Fill Volume | The maximum allowable volume of waste in the container, typically not exceeding 90% of the container's capacity. | For a 1L bottle, do not exceed 900mL. |
| Labeling Requirements | Information that must be present on the hazardous waste label. | "Hazardous Waste", full chemical names, PI name, lab location, date |
| Storage Temperature | The appropriate temperature range for storing the waste pending disposal. | 15-25°C (Room Temperature) |
| Incompatible Materials | A list of substances that should not be mixed with the waste. | Strong oxidizing agents, strong acids, strong bases |
Standard Operating Protocol for the Disposal of this compound
The disposal of this compound should be treated as a formal experimental protocol to ensure safety and compliance.
Objective: To safely collect, store, and dispose of this compound waste and any contaminated materials in accordance with institutional and regulatory guidelines.
Materials:
-
This compound waste (solid or in solution)
-
Dedicated, compatible hazardous waste container with a screw-top lid
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Spill kit for chemical spills
Procedure:
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other incompatible waste streams.[1]
-
Collect all solid waste containing this compound, including contaminated consumables like pipette tips, tubes, and gloves, in a dedicated, clearly labeled solid hazardous waste container.
-
For solutions containing this compound, use a dedicated liquid hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.[2]
-
Keep the waste container tightly closed except when adding waste.[1]
-
-
Labeling of Hazardous Waste:
-
As soon as waste is first added to the container, affix a hazardous waste label.
-
The label must include the words "Hazardous Waste," the full chemical names of all contents (no abbreviations), and their approximate concentrations or quantities.[1]
-
Include the name of the principal investigator, the laboratory room number, and the date the waste was first generated.
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
Follow all institutional guidelines for the secondary containment of hazardous waste.
-
-
Arranging for Disposal:
-
When the waste container is nearly full (approximately 90%), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]
-
Follow their specific procedures for waste manifests and pickup schedules.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to contain and absorb the material.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Prohibited Disposal Methods:
-
NEVER dispose of this compound, or any other hazardous chemical, down the drain or in the regular trash. This can harm the environment and violate regulations.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling VD2173
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling the novel compound VD2173. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for handling new chemical entities in a research and development setting. It is imperative to treat this compound as a compound with unknown hazardous potential and to follow these guidelines rigorously to ensure personnel safety and operational integrity.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate PPE to minimize exposure and ensure safety. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 or higher rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Work should be performed in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses |
| Waste Disposal | - Nitrile gloves (heavy-duty recommended)- Laboratory coat- Safety glasses with side shields or safety goggles |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form or preparing concentrated stock solutions.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the supplier's recommendations for storage temperature. For compounds from MedChemExpress, storage at -20°C for one month or -80°C for six months in solvent is a common recommendation.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Procedure |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Flush the affected skin with large amounts of water for at least 15 minutes.3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air.2. If not breathing, give artificial respiration.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area.2. Wear appropriate PPE, including a respirator.3. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.4. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate waste stream as advised by your EHS department.
-
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from receiving the compound to waste disposal.
Caption: Standard Laboratory Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
